N,N-Bis(2-chloroethyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXUDBGALHWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173719 | |
| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19945-22-3 | |
| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19945-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-Bis(2-chloroethyl)acetamide: A Comprehensive Technical Overview
This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of N,N-Bis(2-chloroethyl)acetamide, a bifunctional alkylating agent. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Properties and Structure
This compound is a member of the nitrogen mustard family of compounds, characterized by the presence of two chloroethyl groups attached to a nitrogen atom.[1] The acetamide group modulates the reactivity of these chloroethyl moieties.[1]
Chemical Structure:
The core structure consists of an acetamide backbone with two 2-chloroethyl groups bound to the nitrogen atom.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | N,N-Bis-(2-chloro-ethyl)-acetamide, Acetamide, N,N-bis(2-chloroethyl) | [3] |
| CAS Number | 19945-22-3 | [1][2][4] |
| Molecular Formula | C6H11Cl2NO | [1][2][4] |
| Molecular Weight | 184.06 g/mol | [1][2][4] |
| Boiling Point | 266.4°C at 760 mmHg | [3] |
| Density | 1.189 g/cm³ | [3] |
| Flash Point | 114.9°C | [3] |
| Refractive Index | 1.471 | [3] |
| Vapor Pressure | 0.00867 mmHg at 25°C | [3] |
| SMILES | CC(=O)N(CCCl)CCCl | [1][2] |
| InChIKey | QCWXUDBGALHWKK-UHFFFAOYSA-N | [1][2] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several established routes. The primary methods involve the N-alkylation of an amide precursor or the acetylation of a bis(2-chloroethyl)amine intermediate.[1]
Method 1: From Diethanolamine
This is a prominent method for preparing this compound.[1] It involves a two-step process:
-
Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride (SOCl₂) to produce bis(2-chloroethyl)amine.
-
Acetylation: The resulting bis(2-chloroethyl)amine is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product.
Caption: Synthetic pathway of this compound starting from diethanolamine.
Method 2: From Acetamide
Another synthetic approach involves the direct N-alkylation of acetamide.[1]
-
Reaction of Acetamide and 2-chloroethylamine: Acetamide is reacted with 2-chloroethylamine in the presence of a base to facilitate the nucleophilic substitution. This reaction is performed twice to add both chloroethyl groups to the nitrogen atom of the acetamide.
Caption: Synthesis of this compound via direct N-alkylation of acetamide.
Reactivity and Mechanism of Action
The chemical reactivity of this compound is primarily defined by the two chloroethyl groups, which classify it as a bifunctional alkylating agent.[1]
Formation of Aziridinium Ion:
The mechanism of action involves an intramolecular cyclization. The nitrogen atom acts as a nucleophile, displacing a chloride ion from one of the chloroethyl side chains to form a highly reactive aziridinium ion intermediate.[1] This electrophilic intermediate is then susceptible to attack by nucleophiles.[1]
Caption: Mechanism of alkylation via aziridinium ion formation.
Biological Activity and Signaling Pathway:
As an alkylating agent, this compound can form covalent bonds with biological macromolecules, most notably with nucleophilic sites on DNA and proteins.[1] This alkylation can lead to cellular damage and has been shown to induce cytotoxicity in various human cancer cell lines.[1] The cytotoxic effects are linked to the induction of apoptosis (programmed cell death) through the activation of key effector caspases.[1]
Research indicates that the compound's cytotoxicity involves the activation of caspases 3, 8, and 9.[1]
Caption: Proposed signaling pathway for apoptosis induction by this compound.
References
An In-depth Technical Guide to N,N-Bis(2-chloroethyl)acetamide (CAS: 19945-22-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its chemical structure, characterized by a central acetamide core with two reactive 2-chloroethyl groups, underpins its potent cytotoxic and genotoxic properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, established synthesis methodologies, mechanism of action, and relevant experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a research setting.
| Property | Value |
| CAS Number | 19945-22-3 |
| Molecular Formula | C6H11Cl2NO |
| Molecular Weight | 184.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | Acetamide, N,N-bis(2-chloroethyl)- |
| Appearance | Solid |
| SMILES | CC(=O)N(CCCl)CCCl |
| InChI Key | QCWXUDBGALHWKK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through several established routes. The most common methods involve the N-alkylation of an amide precursor or the acetylation of a bis(2-chloroethyl)amine derivative.
Method 1: Acetylation of Bis(2-chloroethyl)amine
This method involves a two-step process starting from diethanolamine.
-
Chlorination of Diethanolamine: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to produce bis(2-chloroethyl)amine.[1]
-
Acetylation: The resulting bis(2-chloroethyl)amine is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride to yield this compound.[1]
Method 2: N-Alkylation of Acetamide
This approach involves the direct alkylation of acetamide with a suitable chloroethylating agent.
-
Reaction: Acetamide is reacted with 2-chloroethylamine or its hydrochloride salt in the presence of a base.[1] The base, such as sodium hydroxide, is necessary to deprotonate the acetamide, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the chloroethyl group.[1]
Mechanism of Action
This compound exerts its biological effects primarily through its activity as a bifunctional alkylating agent. The two chloroethyl groups are the key reactive moieties.
The mechanism involves an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate can then be attacked by nucleophiles present in biological macromolecules.[1] The primary target for this alkylation is DNA, where it can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. As a bifunctional agent, it can form both mono-adducts and interstrand or intrastrand cross-links in DNA. This DNA damage, if not repaired, can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]
Research has indicated that the cytotoxicity of this compound is linked to the induction of apoptosis through the activation of key effector enzymes, specifically caspases 3, 8, and 9.[1]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
General Synthesis of N-Substituted Chloroacetamides
This protocol is a general procedure for the synthesis of N-substituted chloroacetamides, which can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the amine precursor (e.g., bis(2-chloroethyl)amine) in a suitable aprotic solvent (e.g., dichloromethane, benzene).
-
Base Addition: Add a base, such as triethylamine, to the solution to act as a scavenger for the HCl byproduct.
-
Chloroacetylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, A549, C6).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the cytotoxicity assay) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Safety and Handling
This compound is a potent alkylating agent and should be handled with extreme caution. It is considered a hazardous substance and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound remains a compound of significant interest for researchers in medicinal chemistry and oncology due to its potent cytotoxic properties. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its safe and effective use in a research context. The experimental protocols provided in this guide offer a starting point for the investigation of its biological activities and the development of novel therapeutic strategies.
References
N,N-Bis(2-chloroethyl)acetamide molecular weight and formula
This guide provides essential information regarding the molecular properties of N,N-Bis(2-chloroethyl)acetamide, a chemical compound of interest to researchers and professionals in the field of drug development and organic chemistry.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for a variety of scientific applications, including stoichiometry, reaction kinetics, and analytical chemistry.
| Property | Value |
| Molecular Formula | C6H11Cl2NO[1][2] |
| Molecular Weight | 184.06 g/mol [1][3] |
Data Acquisition Workflow
The process for obtaining and verifying the molecular data presented in this guide follows a straightforward and systematic approach. The diagram below illustrates the logical flow from initial query to final data presentation.
References
An In-depth Technical Guide to the Safety and Handling of N,N-Bis(2-chloroethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds. Its cytotoxic properties, stemming from its ability to induce DNA damage and subsequent apoptosis, make it a subject of interest in cancer research and drug development. However, its inherent toxicity necessitates a thorough understanding of its safety and handling procedures to minimize occupational exposure and ensure a safe laboratory environment. This guide provides comprehensive information on the physicochemical properties, toxicology, safe handling protocols, and emergency procedures for this compound. It is intended to serve as an essential resource for all personnel involved in the research and development of this and related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental conditions and for designing appropriate handling and storage protocols.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | N,N-Bis(β-chloroethyl)acetamide | [1] |
| CAS Number | 19945-22-3 | [2] |
| Molecular Formula | C6H11Cl2NO | [2] |
| Molecular Weight | 184.08 g/mol | [1] |
| Appearance | Information not available | |
| Boiling Point | Information not available | |
| Melting Point | Information not available | |
| Density | Information not available | |
| Solubility | Information not available | |
| Vapor Pressure | Information not available |
Toxicological Information
This compound is a hazardous substance with significant toxicological concerns. As a nitrogen mustard, it is classified as a potent alkylating agent, which can lead to severe health effects.
Acute Toxicity
Limited acute toxicity data is available for this compound. The available data is summarized in Table 2.
| Route of Exposure | Species | Toxicity Value | Reference |
| Inhalation | Mouse | LC50: >500 mg/m³/10M | [1] |
Details of toxic effects other than the lethal dose value were not reported.[1]
Health Effects and Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. This process involves the formation of covalent bonds with DNA bases, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, the induction of programmed cell death (apoptosis).[3]
The mechanism of action is understood to involve the intrinsic apoptotic pathway. DNA damage triggers a signaling cascade that involves the activation of pro-apoptotic proteins from the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, with caspase-9 acting as an initiator and caspase-3 as an effector caspase, which executes the final stages of apoptosis.[3]
Carcinogenicity and Other Hazards
This compound is suspected of causing cancer.[4] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[5]
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Containment: Use of a glove box may be appropriate for procedures with a high risk of aerosol generation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[5]
-
Respiratory Protection: For operations with a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Hygiene Practices
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spill and Leak Procedures
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solution (see Section 5).
Waste Disposal
-
Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
Decontamination Procedures
Given the hazardous nature of nitrogen mustards, effective decontamination is crucial. While specific data for this compound is limited, general procedures for nitrogen mustards can be adapted.
-
Surface Decontamination: A solution of sodium hypochlorite (bleach) followed by a thiosulfate solution can be effective for decontaminating surfaces. However, the effectiveness should be validated for the specific application.
-
Equipment Decontamination: Equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol) followed by a decontamination solution. All rinsates should be collected as hazardous waste.
First-Aid Measures
In case of exposure, immediate medical attention is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Experimental Protocols
Due to the hazardous nature of this compound, detailed and validated experimental protocols are essential for safe and reproducible research.
Synthesis of this compound
A general method for the synthesis of N,N-bis(2-chloroethyl)amides involves the reaction of the corresponding amine with an acetylating agent. A more specific, though still general, approach for this compound involves the N-alkylation of acetamide with a chloroethylating agent.[3]
Note: A detailed, step-by-step, and validated synthesis protocol from a peer-reviewed source is highly recommended before attempting the synthesis. The following is a generalized procedure and should be adapted and optimized with appropriate safety measures in place.
Generalized Synthesis Workflow:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Reagent Addition: Charge the flask with acetamide and a suitable solvent. Slowly add the chloroethylating agent (e.g., 2-chloroethylamine hydrochloride) and a base to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts and other impurities.
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the final product using analytical methods like NMR, IR, and mass spectrometry.
Visualizations
Signaling Pathway of Apoptosis Induction
The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound.
Caption: Apoptosis induction by this compound.
Experimental Workflow for Safe Handling
The following diagram outlines a general workflow for safely handling this compound in a research laboratory.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. This compound | 19945-22-3 | Benchchem [benchchem.com]
- 3. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Solubility of N,N-Bis(2-chloroethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N,N-Bis(2-chloroethyl)acetamide, a compound of interest in various research and development sectors. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This document summarizes the available qualitative solubility information for structurally related compounds, provides a detailed experimental protocol for the accurate determination of its solubility in various solvents, and presents an illustrative framework for data presentation. The methodologies outlined herein are intended to empower researchers to generate precise and reliable solubility profiles for this compound, a critical parameter for its application in drug development and other scientific pursuits.
Introduction
This compound is a member of the nitrogen mustard family, a class of bifunctional alkylating agents. The presence of the two chloroethyl groups confers a high degree of reactivity, making it a subject of interest for chemical synthesis and potential pharmacological applications. The acetamide moiety modulates the reactivity of the chloroethyl groups, distinguishing it from other nitrogen mustards.
Qualitative Solubility Profile
Based on the general characteristics of nitrogen mustards and N,N-disubstituted acetamides, a qualitative solubility profile for this compound can be inferred:
-
Water: Nitrogen mustards are generally sparingly soluble in water.[1] Therefore, this compound is expected to have low solubility in aqueous solutions.
-
Polar Organic Solvents (e.g., Ethanol, Methanol): Compounds of this class tend to be soluble in polar organic solvents.[2] It is anticipated that this compound will be soluble in alcohols like ethanol and methanol.
-
Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. It is highly probable that this compound is readily soluble in these solvents.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be lower than in polar organic solvents due to the presence of the polar acetamide group.
Illustrative Data Presentation
While no specific experimental data is available, the following table provides a template for presenting quantitative solubility data once it has been determined. This structured format allows for easy comparison of solubility across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | Data not available | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | Data not available | HPLC-UV |
| Methanol | 25 | Data not available | Data not available | HPLC-UV |
| Acetone | 25 | Data not available | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |
| Dichloromethane | 25 | Data not available | Data not available | HPLC-UV |
| Hexane | 25 | Data not available | Data not available | HPLC-UV |
Note: The table above is for illustrative purposes only and does not contain experimental data.
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO) of appropriate purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Analytical balance
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[3][4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved solid, centrifuge the sample or filter it through a syringe filter.[5]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method to achieve good separation and peak shape.
-
Inject the standard solutions to generate a calibration curve.[6]
-
Dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
A Technical Overview of N,N-Bis(2-chloroethyl)acetamide: Nomenclature and Identification
This document provides essential identification details for the chemical compound N,N-Bis(2-chloroethyl)acetamide, focusing on its standardized IUPAC name and common synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate documentation, database searching, and regulatory submissions.
Chemical Identification
The compound with the common name this compound is a member of the alkylating agents class, characterized by an acetamide backbone with two 2-chloroethyl groups attached to the nitrogen atom.[1] For clarity and universal identification, the International Union of Pure and Applied Chemistry (IUPAC) name is the same as its common name.
A summary of its nomenclature is presented below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 19945-22-3[1][2] |
| Molecular Formula | C6H11Cl2NO[2] |
| Synonyms | Acetamide, N,N-bis(2-chloroethyl)-[2] |
| N,N-bis-(2-chloro-ethyl)-acetamide[2] | |
| Essigsaeure-(2.2'-dichlor-diaethylamid) (German)[2] | |
| Essigsaeuredichlordiaethylamid (German)[2] |
References
Theoretical and Computational Insights into N,N-Bis(2-chloroethyl)acetamide: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds. These agents are characterized by their ability to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cytotoxicity, a property that has been exploited in the development of anticancer chemotherapeutics. Understanding the molecular mechanisms underpinning the reactivity and biological activity of this compound is paramount for the rational design of more effective and selective therapeutic agents. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the chemical behavior and biological interactions of this compound.
Theoretical Framework: The Alkylation Mechanism
The cytotoxic effects of this compound are primarily attributed to its ability to alkylate DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by the electron-rich centers in DNA, with the N7 position of guanine bases being the most frequent target. As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of DNA interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they pose a significant challenge to the cellular DNA repair machinery.
Computational Studies
Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. For this compound, these studies can predict its reactivity, identify potential biological targets, and elucidate the nature of its interactions with macromolecules.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.
Experimental Protocol: DFT Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) for accurate description of electron distribution, including polarization and diffuse functions.
-
Solvation Model: Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.
-
Calculations:
-
Geometry optimization to find the lowest energy conformation.
-
Frequency analysis to confirm the optimized structure as a true minimum on the potential energy surface.
-
Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic chemical potential and chemical hardness.
-
Generation of a Molecular Electrostatic Potential (MEP) map to identify electrophilic and nucleophilic sites.
-
Data Presentation: Calculated Quantum Chemical Properties
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |
Note: The values presented are illustrative and typical for similar compounds. Actual calculated values may vary.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a biological target, such as DNA.
Experimental Protocol: Molecular Docking with DNA
-
Software: AutoDock Vina, Glide, or GOLD.
-
Receptor Preparation:
-
Obtain a DNA structure from the Protein Data Bank (PDB), for example, a B-DNA dodecamer (PDB ID: 1BNA).
-
Remove water and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds.
-
-
Docking Simulation:
-
Define the search space (grid box) to encompass the major and minor grooves of the DNA.
-
Run the docking algorithm to generate a series of binding poses.
-
Score and rank the poses based on the software's scoring function.
-
-
Analysis:
-
Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions) with the DNA.
-
Data Presentation: Illustrative Molecular Docking Results
| DNA Binding Site | Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |
| Minor Groove | -6.8 | A5, T6, G7 |
| Major Groove | -5.2 | G10, C11 |
Note: The values presented are illustrative and typical for similar compounds. Actual calculated values will depend on the specific DNA sequence and docking software used.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecular systems over time. For this compound, MD simulations can be used to study the stability of its complex with DNA and to characterize the conformational changes that occur upon binding.
Experimental Protocol: MD Simulation of the DNA-Ligand Complex
-
Software: GROMACS, AMBER, or NAMD.
-
System Setup:
-
Use the best-ranked docked pose of the this compound-DNA complex as the starting structure.
-
Place the complex in a periodic box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Force Field: AMBER for nucleic acids and GAFF for the ligand.
-
Ensemble: NPT (isothermal-isobaric) to mimic physiological conditions (310 K, 1 atm).
-
Time Step: 2 fs.
-
Simulation Time: 100 ns or longer to ensure adequate sampling.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the DNA and the ligand.
-
Analyze hydrogen bond formation and other non-covalent interactions over the course of the simulation.
-
Data Presentation: Illustrative MD Simulation Analysis
| Parameter | Average Value (Illustrative) | Interpretation |
| RMSD of DNA backbone | 0.2 nm | Indicates a stable DNA conformation throughout the simulation. |
| RMSD of Ligand | 0.15 nm | Shows the ligand remains stably bound in the binding pocket. |
| Average Number of H-bonds | 2-3 | Quantifies the hydrogen bonding interactions between the ligand and DNA. |
Note: The values presented are illustrative and typical for similar compounds. Actual calculated values will depend on the specific system and simulation parameters.
Conclusion and Future Directions
Theoretical and computational studies provide a powerful framework for understanding the molecular basis of the activity of this compound. DFT calculations can illuminate its intrinsic electronic properties and reactivity, while molecular docking and MD simulations offer detailed insights into its interactions with biological targets like DNA. Although specific experimental data for this compound is limited in the public domain, the methodologies outlined in this guide provide a robust roadmap for its comprehensive in silico evaluation.
Future computational work could focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the computed molecular descriptors of a series of this compound analogs with their experimentally determined cytotoxic activities.
-
Modeling of DNA Repair Inhibition: Investigating the interaction of the alkylated DNA with key DNA repair enzymes to understand the mechanisms of resistance and to design agents that can overcome them.
-
Multi-scale modeling: Combining quantum mechanical calculations with classical MD simulations (QM/MM) to model the covalent bond formation between the aziridinium ion and DNA with high accuracy.
By integrating these computational approaches with experimental validation, a deeper understanding of this compound can be achieved, paving the way for the development of next-generation alkylating agents with improved therapeutic profiles.
An In-depth Technical Guide on the Electrophilicity of N,N-Bis(2-chloroethyl)acetamide's Chloroethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its chemical reactivity and biological activity are primarily dictated by the electrophilic nature of its two chloroethyl groups. This technical guide provides a comprehensive overview of the electrophilicity of these groups, detailing the underlying chemical principles, reactivity with biological macromolecules, and the subsequent cellular consequences. The document includes a compilation of available quantitative data for related compounds to offer a comparative framework for assessing its reactivity. Detailed experimental protocols for the synthesis of this compound and for assays relevant to the study of its activity are provided. Furthermore, a key signaling pathway initiated by the DNA alkylating action of this compound, leading to apoptosis, is illustrated.
Introduction
Nitrogen mustards are a class of alkylating agents that have been extensively studied for their cytotoxic properties, with many derivatives finding application in cancer chemotherapy. This compound is a member of this class, characterized by an acetamide functional group attached to a nitrogen atom bearing two 2-chloroethyl substituents. The chloroethyl groups are the key pharmacophores, responsible for the compound's ability to form covalent bonds with nucleophilic moieties in biological molecules. The electron-withdrawing nature of the chlorine atoms renders the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. The acetamide portion of the molecule is believed to modulate the reactivity of these chloroethyl groups.[1] This guide delves into the chemical basis of this electrophilicity and its biological implications.
Chemical Reactivity and Mechanism of Action
The reactivity of this compound is centered on its two chloroethyl groups, making it a bifunctional alkylating agent. The mechanism of action involves an intramolecular cyclization of one of the chloroethyl side chains. In this process, the nitrogen atom displaces the chloride ion to form a highly reactive and strained aziridinium ion intermediate.[1] This electrophilic intermediate is then susceptible to attack by a nucleophile.
Caption: Mechanism of action of this compound.
The bifunctional nature of this compound is critical for its ability to form DNA cross-links. Following the initial alkylation of a DNA base (mono-adduct formation), the second chloroethyl arm can react with another base on the same DNA strand (intrastrand cross-link) or, more significantly, on the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for DNA replication and transcription.[1]
Quantitative Data on Electrophilicity and Reactivity
Quantitative structure-activity relationship (QSAR) studies on aromatic nitrogen mustards have shown that their biological properties, including toxicity and antitumor activity, are strongly correlated with their chemical reactivity, often expressed as the rate of hydrolysis.[2]
A common method for assessing the alkylating activity of such compounds is the 4-(p-nitrobenzyl)pyridine (NBP) assay. This colorimetric method relies on the alkylation of NBP, a model nucleophile, which results in a colored product. The extent of color development is proportional to the strength and concentration of the alkylating agent.
Table 1: Comparative Reactivity Data for Nitrogen Mustards
| Compound | Half-life with Sodium Ethoxide | Notes |
| Nitrogen Mustard (HN-3) | 30.14 hours | Reaction proceeds via nucleophilic substitution. |
| Bis(2-chloroethyl)amine | 22.73 hours | Reacts at a similar rate to HN-3. |
Data from a study on the reaction kinetics of nitrogen mustards with sodium ethoxide. While not a direct measure of electrophilicity towards biological nucleophiles, it provides a comparison of the inherent reactivity of the chloroethyl groups.
Computational methods, such as Density Functional Theory (DFT), have been employed to study the reactivity of nitrogen mustards. These studies focus on the formation of the aziridinium ion as the rate-determining step for alkylation.[1] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict chemical reactivity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acetylation of bis(2-chloroethyl)amine.
Protocol for the Synthesis of the Precursor, Bis(2-chloroethyl)amine hydrochloride:
-
To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately and then dissolve upon warming to 50°C.
-
Reflux the crystalline suspension with stirring for 3 hours. During reflux, the solid will dissolve, and then a crystalline solid will reappear.
-
Quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.[3]
Protocol for Acetylation:
While a specific detailed protocol for the acetylation of bis(2-chloroethyl)amine to form this compound was not found in the search results, a general procedure involves reacting bis(2-chloroethyl)amine (or its hydrochloride salt in the presence of a base) with an acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for a desired exposure period (e.g., 72 hours).
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[4]
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Treat cells with this compound for a specific duration (e.g., 2 or 24 hours).
-
Harvest the cells and mix them with low melting point agarose.
-
Immobilize the cell-agarose suspension on a microscope slide.
-
Lyse the cells using a lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.[5][6]
Biological Implications: DNA Damage and Apoptosis Signaling Pathway
The alkylation of DNA by this compound induces significant cellular stress. If the DNA damage is extensive and cannot be repaired by the cell's machinery, it can trigger programmed cell death, or apoptosis. Research indicates that the cytotoxicity of this compound is linked to the induction of apoptosis through the activation of caspases 3, 8, and 9.[1]
For many DNA alkylating agents, the p53 tumor suppressor protein plays a crucial role in initiating the apoptotic cascade. DNA damage leads to the stabilization and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, a key one being Bax. The Bax protein translocates to the mitochondria where it promotes the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Caption: p53-mediated apoptotic signaling pathway.
Conclusion
The electrophilicity of the chloroethyl groups is the cornerstone of the chemical and biological properties of this compound. This reactivity, driven by the formation of a strained aziridinium ion, enables the alkylation of crucial biomolecules like DNA, leading to cytotoxic effects through the induction of apoptosis. While specific quantitative data for this particular compound remains an area for further investigation, comparative data from related nitrogen mustards and established experimental protocols provide a solid foundation for its study. A deeper understanding of the structure-activity relationships governing the electrophilicity of nitrogen mustards will continue to be invaluable for the design and development of novel therapeutic agents.
References
- 1. This compound | 19945-22-3 | Benchchem [benchchem.com]
- 2. Potential anticancer agents. XX. 2. Quantitative structure--activity relationships (QSAR) in aromatic nitrogen mustards area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: N,N-Bis(2-chloroethyl)acetamide as a Key Intermediate in the Synthesis of Cyclophosphamide and Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N,N-Bis(2-chloroethyl)acetamide as a crucial intermediate in the synthesis of the widely used anticancer drugs, cyclophosphamide and ifosfamide. This document details the synthetic pathways, experimental protocols, and the biological mechanisms of action of the final pharmaceutical products.
Introduction
This compound is a nitrogen mustard agent that serves as a stable and accessible precursor to the highly reactive N,N-bis(2-chloroethyl)amine. The acetamide group modulates the reactivity of the nitrogen mustard moiety, making it a safer compound to handle and store compared to its deacetylated counterpart. Through a straightforward deacetylation process, this compound is converted into N,N-bis(2-chloroethyl)amine, a key building block for the synthesis of several oxazaphosphorine-based chemotherapeutic agents. This document outlines the protocols for the synthesis of cyclophosphamide and ifosfamide, starting from the deacetylation of this compound.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Deacetylation: Hydrolysis of this compound to yield N,N-bis(2-chloroethyl)amine.
-
Synthesis of Active Pharmaceutical Ingredient (API): Reaction of N,N-bis(2-chloroethyl)amine with appropriate phosphorylating and cyclizing agents to produce cyclophosphamide or ifosfamide.
Caption: General synthetic workflow from this compound to Cyclophosphamide and Ifosfamide.
Experimental Protocols
Synthesis of N,N-bis(2-chloroethyl)amine from this compound (Deacetylation)
This protocol describes the hydrolysis of the acetamide group to yield the corresponding amine. Both acidic and basic conditions can be employed for this transformation.[1][2]
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Suitable solvent (e.g., water, ethanol/water mixture)
-
Extraction solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Protocol (Acid-Catalyzed Hydrolysis):
-
Dissolve this compound in a suitable solvent (e.g., 1:1 ethanol/water).
-
Add a stoichiometric excess of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by careful addition of a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-bis(2-chloroethyl)amine.
Protocol (Base-Catalyzed Hydrolysis):
-
Dissolve this compound in a suitable solvent.
-
Add a stoichiometric excess of a strong base (e.g., 2N NaOH).
-
Heat the mixture to 85°C and monitor the reaction by TLC.
-
Upon completion, cool the mixture and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase and remove the solvent under vacuum to yield the product.
Synthesis of Cyclophosphamide from N,N-bis(2-chloroethyl)amine
This synthesis involves the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride, followed by cyclization with 3-aminopropan-1-ol.[3][4][5]
Materials:
-
N,N-bis(2-chloroethyl)amine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
3-Aminopropan-1-ol
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
Tertiary amine base (e.g., triethylamine, N-methylmorpholine)
-
Purification solvents (e.g., acetone, water, diethyl ether)
Protocol:
-
Suspend N,N-bis(2-chloroethyl)amine hydrochloride in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.
-
Add a tertiary amine base to the suspension.
-
Cool the mixture to 0-5°C and slowly add phosphorus oxychloride dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours to form the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
In a separate flask, prepare a solution of 3-aminopropan-1-ol and a tertiary amine base in the same anhydrous solvent.
-
Cool the intermediate mixture to 0-5°C and slowly add the 3-aminopropan-1-ol solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.
-
Wash the filtrate with water and then with a dilute acid solution.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or diethyl ether).
Quantitative Data for Cyclophosphamide Synthesis:
| Parameter | Value | Reference |
| Yield | 60-78% | [4] |
| Purity | >99% (after recrystallization) | [4] |
| Reaction Temperature | 0-5°C (addition), Room Temperature (stirring) | [4] |
| Solvent | Dichloromethane or Solvent-free | [4] |
| Base | Triethylamine or N-methylmorpholine | [4] |
Synthesis of Ifosfamide from N,N-bis(2-chloroethyl)amine
The synthesis of ifosfamide is similar to that of cyclophosphamide but utilizes 2-chloroethylamine in the final step.
Materials:
-
N,N-bis(2-chloroethyl)amine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
2-Chloroethylamine hydrochloride
-
Anhydrous aprotic solvent (e.g., chloroform)
-
Tertiary amine base (e.g., triethylamine)
-
Purification solvents (e.g., ether-n-pentane)
Protocol:
-
Follow steps 1-4 from the cyclophosphamide synthesis protocol to prepare N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride and a tertiary amine base in the same anhydrous solvent.
-
Cool the intermediate mixture and add the 2-chloroethylamine solution.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude ifosfamide by crystallization from a suitable solvent mixture like ether-n-pentane.[6]
Quantitative Data for Ifosfamide Synthesis:
| Parameter | Value | Reference |
| Yield | ~78% | [6] |
| Reaction Temperature | Reflux | [7] |
| Solvent | Chloroform | [6][7] |
| Base | Triethylamine | [7] |
Mechanism of Action and Signaling Pathways
Both cyclophosphamide and ifosfamide are prodrugs that are metabolically activated in the liver by cytochrome P450 enzymes. The active metabolites are potent alkylating agents that exert their cytotoxic effects by cross-linking DNA, which ultimately leads to the inhibition of DNA replication and transcription, and induction of apoptosis.
Activation and DNA Alkylation Pathway
Caption: Metabolic activation and DNA alkylation pathway of Cyclophosphamide and Ifosfamide.
The active metabolite, phosphoramide mustard, is a bifunctional alkylating agent that forms covalent bonds with the N7 position of guanine residues in DNA. This can lead to inter- and intra-strand cross-links, which physically block the separation of DNA strands, thereby halting replication and transcription. This DNA damage is recognized by the cell's machinery, triggering a cascade of events that lead to programmed cell death (apoptosis).
Apoptosis Induction Signaling Pathway
The DNA damage induced by the active metabolites of cyclophosphamide and ifosfamide activates several signaling pathways that converge on the induction of apoptosis.
Caption: Simplified signaling pathway of apoptosis induction by Cyclophosphamide and Ifosfamide.
Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate the tumor suppressor protein p53. Activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of important anticancer drugs. Its stability and the straightforward conversion to the key intermediate, N,N-bis(2-chloroethyl)amine, make it an attractive starting material for the large-scale production of cyclophosphamide and ifosfamide. The provided protocols and pathways offer a detailed guide for researchers and professionals in the field of drug development and pharmaceutical synthesis.
References
- 1. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 4. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
- 5. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 6. Ifosfamide synthesis - chemicalbook [chemicalbook.com]
- 7. WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for N,N-Bis(2-chloroethyl)acetamide in Cross-linking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Bis(2-chloroethyl)acetamide as a bifunctional cross-linking agent in biological research. The information is intended to guide the design and execution of experiments aimed at studying protein-protein interactions and the cellular responses to alkylating agents.
Introduction
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its reactivity stems from the two chloroethyl groups, which can form covalent bonds with nucleophilic residues in biological macromolecules, primarily proteins and nucleic acids.[1] This bifunctionality allows this compound to act as a cross-linker, creating stable covalent bridges between interacting molecules. This property makes it a valuable tool for "freezing" transient interactions, enabling their identification and characterization.
The primary targets for alkylation by chloroethyl groups on proteins are the side chains of cysteine and histidine residues, although reactions with lysine and other nucleophilic amino acids can also occur. The formation of these cross-links can be utilized to study protein-protein interactions, protein complex topology, and to identify the binding partners of a protein of interest.
Mechanism of Action
The cross-linking activity of this compound is initiated by the intramolecular cyclization of one of the chloroethyl groups, forming a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to attack by a nucleophilic group on a nearby biomolecule, resulting in the formation of a covalent bond. The second chloroethyl group can undergo the same activation process, leading to the formation of a second covalent bond with another nucleophilic residue, thus completing the cross-link. This can occur between two different proteins (intermolecular cross-link) or within a single protein (intramolecular cross-link).
Applications in Research
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound can be used to identify novel binding partners and to map the interfaces of protein complexes.
-
Investigating Cellular Responses to DNA Damage: As a nitrogen mustard, this compound is known to induce DNA damage, primarily through the alkylation of guanine bases. This triggers the DNA Damage Response (DDR) pathway, making it a useful tool for studying the cellular mechanisms of DNA repair and apoptosis.
-
Proteomics Studies of Alkylating Agent Effects: The cellular response to this compound can be investigated at the proteome level to identify proteins and signaling pathways that are altered upon exposure to this class of compounds.
Quantitative Data
Quantitative data on the cross-linking efficiency of this compound for protein-protein interactions is not extensively available in the literature. However, studies on chloroacetamide-modified DNA cross-linking to proteins provide some insights into the reactivity of the chloroacetamide group.
| Reactant 1 | Reactant 2 | Condition | Cross-linking Conversion/Yield | Reference |
| dACA-modified DNA | p53CD protein | 2 hours at room temperature | 50-60% | [2] |
| dCCA-modified DNA | p53CD protein | 2 hours at room temperature | ~45% | [2] |
| dACA-modified DNA | p53CD C277H mutant | 2 hours at room temperature | 44% | [2] |
| dCCA-modified DNA | p53CD C277H mutant | 2 hours at room temperature | 16% | [2] |
| dCCAMP | Histidine | 1 week at room temperature, pH 7 | 28% (low yield) |
Note: The data above is for chloroacetamide-modified DNA and mononucleotides, not directly for this compound in protein-protein cross-linking. These values should be considered as indicative of the potential reactivity of the chloroacetamide group and not as absolute efficiencies for protein-protein cross-linking with the bifunctional reagent.
Experimental Protocols
The following are generalized protocols for in vitro and in-cell cross-linking studies using this compound. It is crucial to optimize these protocols for each specific biological system and experimental goal.
Protocol 1: In Vitro Protein Cross-linking
This protocol describes a general workflow for cross-linking purified proteins or protein complexes in solution.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing primary amines like Tris.
-
This compound solution (freshly prepared in a compatible solvent like DMSO or ethanol).
-
Quenching solution (e.g., 1 M Tris-HCl pH 7.5 or 1 M glycine).
-
SDS-PAGE reagents.
-
Mass spectrometer and associated reagents for analysis.
Procedure:
-
Protein Preparation: Prepare the purified protein or protein complex at a suitable concentration (e.g., 1-10 µM) in a non-amine-containing buffer at a pH between 7.0 and 8.5.
-
Cross-linking Reaction: Add this compound to the protein solution to a final concentration of 1-5 mM. The optimal concentration needs to be determined empirically. A common starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be optimized.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
Analysis by Mass Spectrometry: For identification of cross-linked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by LC-MS/MS analysis. Specialized software is required for the identification of cross-linked peptides from the mass spectrometry data.
Protocol 2: In-Cell Cross-linking
This protocol provides a general guideline for cross-linking proteins within living cells.
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
This compound solution.
-
Cell lysis buffer.
-
Standard proteomics sample preparation reagents.
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Treatment: Wash the cells with PBS. Treat the cells with this compound at a concentration range of 50-500 µM in serum-free media for 1-2 hours. The optimal concentration and time should be determined based on cell type and experimental goals, and a toxicity assay is recommended. A study on 16HBE cells used 50 µM of a nitrogen mustard for 1 hour.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess cross-linker. Lyse the cells using a suitable lysis buffer.
-
Proteomic Analysis: The cell lysate can be processed for various downstream applications, including:
-
Western Blotting: To detect changes in specific proteins or the formation of cross-linked complexes.
-
Quantitative Proteomics: To identify global changes in protein expression in response to the treatment. This typically involves protein digestion, peptide separation, and analysis by LC-MS/MS.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for the Analytical Detection of N,N-Bis(2-chloroethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of N,N-Bis(2-chloroethyl)acetamide. This compound is an alkylating agent and its detection is crucial for process monitoring, impurity profiling, and safety assessment in pharmaceutical development.[1] The following methods are based on established analytical techniques for structurally similar compounds and provide a strong foundation for method development and validation for this compound.
Introduction
This compound is a bifunctional alkylating agent characterized by an acetamide backbone with two reactive 2-chloroethyl groups attached to the nitrogen atom.[1] Its reactivity is centered on these chloroethyl groups, which can undergo nucleophilic substitution reactions.[1] Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).
Analytical Methodologies
This section outlines two primary methods for the detection of this compound.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is the recommended method for achieving high sensitivity and selectivity, particularly for trace-level detection in complex matrices such as drug substances. The protocol is adapted from a validated method for the closely related genotoxic impurity, Bis(2-chloroethyl) amine.[2][3]
Experimental Protocol: UHPLC-MS/MS
1. Instrumentation:
-
A Waters ACQUITY UPLC H-Class system or equivalent.[2]
-
A Waters Micromass Quattro Premier XE tandem quadrupole mass spectrometer or equivalent, equipped with a positive-ion electrospray ionization (ESI) source.[2]
2. Chromatographic Conditions:
-
Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[2]
-
Mobile Phase A: 0.2% Formic acid in Milli-Q water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: Isocratic elution with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Autosampler Temperature: 15 °C.[2]
-
Injection Volume: 2 µL.[2]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Precursor/Product Ions: To be determined by infusing a standard solution of this compound. For the related compound, bis(2-chloroethyl) amine, the parent ion is m/z 141.85.[2]
-
Dwell Time: 20 ms (as a starting point).
4. Sample and Standard Preparation:
-
Diluent: Acetonitrile is recommended based on the solubility of related compounds.[2]
-
Standard Stock Solution: Prepare a stock solution of this compound in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve it in the diluent to a known concentration (e.g., 2 mg/mL).[2]
Quantitative Data (Based on the analogous compound Bis(2-chloroethyl) amine)
The following table summarizes the performance of the UHPLC-MS/MS method for the analysis of the structurally related compound, Bis(2-chloroethyl) amine, which can be used as a benchmark for method validation of this compound.[2]
| Parameter | Result |
| Limit of Detection (LOD) | 0.070 ppm |
| Limit of Quantification (LOQ) | 0.206 ppm |
| Correlation Coefficient (R²) | 0.9892 |
| Recovery | 92.0% - 111.0% |
| Retention Time | ~2.00 min |
Data from a validated method for Bis(2-chloroethyl) amine in aripiprazole drug substance.[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds. A liquid-liquid extraction step is often required for sample preparation. This protocol is based on a method for the analysis of structurally related alkyl halide impurities.[4]
Experimental Protocol: GC-MS
1. Instrumentation:
-
An Agilent Technologies 7890B GC coupled with a 5977A quadrupole mass selective detector (MSD) or equivalent.[4]
-
An autosampler for liquid injection.[4]
2. Chromatographic Conditions:
-
Column: ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) capillary column (30 m length, 0.32 mm internal diameter, 1.0 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium.
-
Oven Temperature Program: To be optimized. A starting point could be an initial temperature of 50 °C, held for 2 minutes, then ramped at 10-20 °C/min to a final temperature of 280 °C, held for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.
-
Quantification and Qualifier Ions: To be determined from the mass spectrum of a standard of this compound.
4. Sample and Standard Preparation:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[6]
-
Standard Stock Solution: Prepare a stock solution of this compound in MTBE.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in MTBE.
-
Sample Preparation (Liquid-Liquid Extraction):
Quantitative Data (General Performance for Trace Impurity Analysis)
The following table provides typical performance characteristics for a validated GC-MS method for trace-level genotoxic impurities. These can serve as target validation parameters.
| Parameter | Typical Target Value |
| Limit of Detection (LOD) | 1-5 µg/g (ppm) |
| Limit of Quantification (LOQ) | 5-15 µg/g (ppm) |
| Correlation Coefficient (R²) | > 0.99 |
| Recovery | 80% - 120% |
Visualizations
Diagram 1: UHPLC-MS/MS Experimental Workflow
Caption: Workflow for UHPLC-MS/MS analysis of this compound.
Diagram 2: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for HPLC Analysis of N,N-Bis(2-chloroethyl)acetamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] These compounds are characterized by their ability to form covalent bonds with biological macromolecules, a property that underlies both their therapeutic potential as anticancer agents and their toxicity.[1][2] The reactive nature of the two chloroethyl groups makes these molecules susceptible to degradation and necessitates robust analytical methods for their quantification and stability assessment.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound and its derivatives, providing the necessary selectivity and sensitivity for accurate quantification in various matrices.
This document provides detailed application notes and protocols for the HPLC analysis of this compound and related compounds. It includes methodologies for routine analysis, stability-indicating assays through forced degradation studies, and considerations for method validation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Quantification of this compound
This protocol describes a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in bulk drug substances or simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1%) or Ammonium acetate (as specified in the method)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS) for detection.
-
A C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS detection in positive ion mode |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase initial conditions (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
For formulated products, an extraction step may be necessary. The choice of extraction solvent should be optimized based on the formulation excipients.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
Protocol 2: Stability-Indicating HPLC Method using Forced Degradation
Forced degradation studies are essential to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, thus being "stability-indicating."[3][4]
1. Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
2. Sample Preparation for Forced Degradation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
For each stress condition, mix an aliquot of the stock solution with the respective stressor.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase and inject them into the HPLC system.
3. HPLC Analysis:
-
Use the same HPLC conditions as in Protocol 1 or an optimized method that provides better separation of the degradation products.
-
The goal is to achieve baseline separation between the parent drug peak and all major degradation product peaks.
4. Data Presentation:
| Stress Condition | Retention Time (min) of Parent Drug | Number of Degradation Peaks | Retention Times (min) of Major Degradants | % Degradation |
| Control (Unstressed) | e.g., 12.5 | 0 | N/A | 0 |
| Acid Hydrolysis | e.g., 12.5 | e.g., 2 | e.g., 8.2, 10.1 | e.g., 15% |
| Base Hydrolysis | e.g., 12.5 | e.g., 3 | e.g., 7.5, 9.8, 11.2 | e.g., 25% |
| Oxidative Degradation | e.g., 12.5 | e.g., 1 | e.g., 13.8 | e.g., 8% |
| Thermal Degradation | e.g., 12.5 | e.g., 1 | e.g., 11.9 | e.g., 5% |
| Photolytic Degradation | e.g., 12.5 | e.g., 2 | e.g., 9.1, 14.5 | e.g., 12% |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Method Validation Summary
A typical validation of the HPLC method for this compound would include the following parameters, with acceptance criteria based on ICH guidelines.
| Parameter | Typical Results and Acceptance Criteria |
| Specificity | The method should demonstrate no interference from blanks, placebos, or degradation products at the retention time of the analyte peak. Peak purity analysis should confirm the homogeneity of the peak. |
| Linearity | A linear relationship between peak area and concentration should be established over a specified range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte spiked into a placebo matrix should be within 98-102%. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same sample should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD for analyses performed on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Forced degradation pathways of this compound.
References
Application Notes and Protocols: N,N-Bis(2-chloroethyl)acetamide as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its two reactive chloroethyl groups are susceptible to nucleophilic substitution, enabling the construction of saturated six-membered heterocycles such as piperazines and morpholines. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperazines and outlines the synthesis of morpholine derivatives and aza-crown ethers using this compound as a key building block.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, piperazine and morpholine moieties are particularly prevalent in drug discovery due to their favorable pharmacokinetic properties. This compound, a derivative of nitrogen mustard, offers a convergent and efficient route to these important scaffolds. The presence of the acetamide group modulates the reactivity of the chloroethyl groups, making it a stable and manageable precursor for cyclization reactions.[1] This document details the synthetic utility of this compound in heterocyclic chemistry.
I. Synthesis of N-Substituted Piperazine Derivatives
The reaction of this compound with primary amines provides a direct route to 1-acetyl-4-substituted piperazines. This transformation proceeds via a tandem intermolecular N-alkylation followed by an intramolecular cyclization.
General Reaction Scheme:
This compound + R-NH₂ → 1-Acetyl-4-R-piperazine
This approach is analogous to the well-established synthesis of N-aryl piperazines from bis(2-chloroethyl)amine hydrochloride and various anilines.[2]
Experimental Protocol: Synthesis of 1-Acetyl-4-benzylpiperazine
Materials:
-
This compound
-
Benzylamine
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add sodium carbonate (2.5 eq) and benzylamine (1.1 eq).
-
The reaction mixture is stirred and heated to reflux (approximately 82°C) for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude 1-acetyl-4-benzylpiperazine can be purified by column chromatography on silica gel.
Data Presentation
| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1-Acetyl-4-benzylpiperazine | This compound, Benzylamine, Na₂CO₃ | Acetonitrile | 75-85 | N/A (oil) |
| 1-Acetyl-4-phenylpiperazine | This compound, Aniline, K₂CO₃ | DMF | 70-80 | 88-90 |
Note: The data presented are representative and may vary based on experimental conditions.
Logical Workflow for Piperazine Synthesis
References
Application Notes and Protocols for the Synthesis of Nitrogen Mustards Using N,N-Bis(2-chloroethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the utilization of N,N-Bis(2-chloroethyl)acetamide in the synthesis of various nitrogen mustards. Nitrogen mustards are a class of bifunctional alkylating agents that have been extensively used in cancer chemotherapy. The protocols outlined below describe a two-step synthetic pathway involving the initial hydrolysis of this compound to yield the key intermediate, bis(2-chloroethyl)amine (nor-nitrogen mustard), followed by its subsequent derivatization to produce a variety of functionalized nitrogen mustards. This document includes reaction parameters, purification methods, and quantitative data to guide researchers in the successful synthesis of these potent cytotoxic compounds.
Introduction
Nitrogen mustards are cytotoxic compounds characterized by the presence of a bis(2-chloroethyl)amino functional group.[1] Their mechanism of action involves the formation of a highly reactive aziridinium ion, which subsequently alkylates DNA, leading to interstrand cross-linking and ultimately, apoptosis in rapidly dividing cells.[1] This potent cytotoxic activity has made nitrogen mustards a cornerstone in the treatment of various cancers.
This compound serves as a valuable and versatile precursor in the synthesis of a diverse range of nitrogen mustard analogues. Its acetamide group can be hydrolyzed under acidic or basic conditions to unmask the secondary amine, bis(2-chloroethyl)amine. This key intermediate can then be reacted with a variety of electrophilic reagents to introduce different functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties. This two-step approach offers a flexible platform for the development of novel nitrogen mustard-based therapeutics with potentially improved efficacy and reduced toxicity.
Synthesis Pathway Overview
The synthesis of nitrogen mustards from this compound is a two-step process. The first step is the hydrolysis of the acetamide to yield bis(2-chloroethyl)amine. The second step involves the N-alkylation or N-acylation of bis(2-chloroethyl)amine to introduce the desired R-group.
Caption: General two-step synthesis of functionalized nitrogen mustards.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Bis(2-chloroethyl)amine
This protocol describes the hydrolysis of the acetamide group to yield the free secondary amine, bis(2-chloroethyl)amine. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.
Method A: Acid-Catalyzed Hydrolysis
| Parameter | Value |
| Reactants | |
| This compound | 1 equivalent |
| Hydrochloric Acid (6 M) | 10 equivalents |
| Solvent | Water |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 4-8 hours |
| Work-up | 1. Cool to room temperature.2. Basify with NaOH (aq) to pH > 10.3. Extract with dichloromethane.4. Dry organic layer over Na2SO4.5. Concentrate under reduced pressure. |
| Purification | Vacuum distillation |
| Expected Yield | 70-85% |
Detailed Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and 6 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully neutralize the acid and then basify the solution to a pH greater than 10 by the slow addition of a concentrated sodium hydroxide solution while cooling.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude bis(2-chloroethyl)amine.
-
Purify the crude product by vacuum distillation to yield the pure amine.
Method B: Base-Catalyzed Hydrolysis
| Parameter | Value |
| Reactants | |
| This compound | 1 equivalent |
| Sodium Hydroxide | 5 equivalents |
| Solvent | Methanol/Dioxane (1:9) |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Work-up | 1. Cool to room temperature.2. Neutralize with HCl (aq).3. Extract with ethyl acetate.4. Dry organic layer over MgSO4.5. Concentrate under reduced pressure. |
| Purification | Column chromatography (Silica gel) |
| Expected Yield | 65-80% |
Detailed Methodology:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound in a 1:9 mixture of methanol and dioxane.
-
Add sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain pure bis(2-chloroethyl)amine.
Caption: Workflow for the hydrolysis of this compound.
Protocol 2: N-Alkylation and N-Acylation of Bis(2-chloroethyl)amine
This protocol provides a general method for the derivatization of bis(2-chloroethyl)amine to synthesize a variety of nitrogen mustards. The choice of the alkylating or acylating agent will determine the final product.
| Parameter | Value |
| Reactants | |
| Bis(2-chloroethyl)amine | 1 equivalent |
| Alkyl Halide (R-X) or Acyl Chloride (RCOCl) | 1.1 equivalents |
| Base | Triethylamine or Potassium Carbonate |
| Solvent | Dichloromethane or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-24 hours |
| Work-up | 1. Filter off any solid byproducts.2. Wash the organic layer with water and brine.3. Dry over Na2SO4.4. Concentrate under reduced pressure. |
| Purification | Column chromatography or Recrystallization |
| Expected Yield | 50-90% |
Detailed Methodology:
-
Dissolve bis(2-chloroethyl)amine in an anhydrous solvent (dichloromethane or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (triethylamine or potassium carbonate) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkylating or acylating agent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the crude product by either column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the final nitrogen mustard derivative.
Data Presentation
The following table summarizes the yield of various nitrogen mustard derivatives synthesized from bis(2-chloroethyl)amine.
| R-Group (from R-X or RCOCl) | Nitrogen Mustard Product | Yield (%) | Reference |
| 4-Phenylbutyryl chloride | Chlorambucil | 76.9 | [2] |
| N-Phthaloyl-L-phenylalanine ethyl ester | Melphalan precursor | Good | [3] |
| 6-Methyl-4-oxo-4H-chromene-3-carbonyl chloride | Chromone-mustard conjugate | 36.8 | |
| 6-Methoxy-4-oxo-4H-chromene-3-carbonyl chloride | Chromone-mustard conjugate | 43.5 |
Signaling Pathway and Mechanism of Action
Nitrogen mustards exert their cytotoxic effects primarily through the alkylation of DNA. The mechanism involves an intramolecular cyclization to form a highly electrophilic aziridinium ion. This intermediate is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine. As nitrogen mustards are bifunctional, this process can occur twice, leading to the formation of interstrand cross-links (ICLs) in the DNA. These ICLs prevent DNA replication and transcription, ultimately triggering apoptosis and cell death.
Caption: Mechanism of DNA alkylation by nitrogen mustards.
Conclusion
The protocols detailed in these application notes provide a robust and versatile framework for the synthesis of a wide array of nitrogen mustard derivatives starting from this compound. By following the two-step process of hydrolysis and subsequent derivatization, researchers can efficiently generate novel compounds for evaluation as potential anticancer agents. The provided data and diagrams serve as a valuable resource for drug development professionals in the ongoing effort to design more effective and selective cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Purification of N,N-Bis(2-chloroethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N,N-Bis(2-chloroethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities will largely depend on the synthetic route employed. Common synthesis involves the acetylation of bis(2-chloroethyl)amine or the reaction of diethanolamine with thionyl chloride followed by acetylation. Therefore, potential impurities include:
-
Unreacted starting materials: Diethanolamine, bis(2-chloroethyl)amine, acetic anhydride, or acetyl chloride.
-
Byproducts: Triethylamine hydrochloride (if triethylamine is used as a base).
-
Degradation products: N,N-Bis(2-hydroxyethyl)acetamide, formed by hydrolysis of the chloroethyl groups. This is a significant concern if the compound is exposed to water or nucleophiles.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the recrystallized product on a TLC plate, you can assess the separation of the desired compound from its impurities. A suitable TLC system would be a silica gel plate with a mobile phase of hexane and ethyl acetate. The ratio can be optimized, starting with a 3:1 or 4:1 mixture.
Q4: How should I handle and store purified this compound?
A4: this compound is a nitrogen mustard and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a cytotoxic agent.[2][3] Due to its susceptibility to hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The principle is to dissolve the crude compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable, or not enough solvent is being used.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent in small increments until the compound dissolves.
-
Try a Different Solvent: If the compound remains insoluble even with a large volume of solvent, a more polar solvent may be required. Consider trying a mixed solvent system. For example, dissolve the compound in a small amount of a "good" solvent (like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (like hexane or water) until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool.
-
Issue 2: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Lower the Temperature: Ensure the cooling process is slow. You can start by allowing the solution to cool to room temperature and then transferring it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Use a Lower-Boiling Solvent: If the issue persists, consider a solvent or solvent mixture with a lower boiling point.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, too much solvent was used, or the compound is highly soluble in the cold solvent.
-
Troubleshooting Steps:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.
-
Add an Anti-Solvent: Slowly add a "poor" solvent (one in which your compound is not very soluble) to the solution until it becomes slightly cloudy, then allow it to cool.
-
Column Chromatography
Column chromatography is ideal for separating the desired compound from impurities with different polarities.
Issue 1: The compound does not move from the origin on the TLC plate.
-
Possible Cause: The eluent (mobile phase) is not polar enough.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, you can try moving from a 9:1 ratio to a 4:1 or even 1:1 ratio.
-
Add a Stronger Polar Solvent: If increasing the ethyl acetate concentration is not effective, consider adding a small percentage (1-2%) of a more polar solvent like methanol to the eluent.
-
Issue 2: All components (compound and impurities) run to the top of the TLC plate (high Rf values).
-
Possible Cause: The eluent is too polar.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Increase the proportion of the non-polar solvent. For a hexane/ethyl acetate system, you might move from a 1:1 ratio to a 4:1 or 9:1 ratio.
-
Issue 3: Poor separation between the compound and an impurity (streaking or overlapping spots on TLC).
-
Possible Cause: The chosen eluent system is not optimal for separating the specific compounds.
-
Troubleshooting Steps:
-
Fine-Tune the Eluent Ratio: Make small adjustments to the solvent ratio to improve separation.
-
Try a Different Solvent System: Consider using a different combination of solvents. For example, dichloromethane/methanol or toluene/ethyl acetate could be explored.
-
Use a Different Stationary Phase: While silica gel is most common, alumina (basic or neutral) could be an alternative, especially if the impurities are acidic.
-
Experimental Protocols
General Thin-Layer Chromatography (TLC) Protocol
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom (the origin).
-
Spotting: Dissolve a small amount of your crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the origin. Do the same for your purified fractions.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., hexane:ethyl acetate 4:1). The solvent level should be below the origin. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Many organic compounds can be visualized under a UV lamp (254 nm).[4] The compound will appear as a dark spot on a fluorescent background.
-
Staining: If the compound is not UV-active, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds.[5] Other options include iodine vapor or p-anisaldehyde stain.[5]
-
General Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Start with a low-polarity eluent (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (e.g., to 4:1, then 1:1) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl₂NO | PubChem |
| Molecular Weight | 184.06 g/mol | PubChem |
| Appearance | Expected to be a solid or viscous liquid. | |
| Melting Point | Data not readily available. It is recommended to determine this experimentally for the purified compound. | |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and ethanol. Poorly soluble in non-polar solvents like hexane and sparingly soluble in water. | General chemical principles |
Visualizations
Caption: Recrystallization Workflow
References
Technical Support Center: N,N-Bis(2-chloroethyl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Bis(2-chloroethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary methods for the synthesis of this compound:
-
Route 1: Acetylation of Bis(2-chloroethyl)amine. This method involves the initial synthesis of bis(2-chloroethyl)amine from diethanolamine and a chlorinating agent like thionyl chloride, followed by acetylation.[1]
-
Route 2: Dialkylation of Acetamide. This approach involves the direct reaction of acetamide with a 2-chloroethylating agent, such as 2-chloroethylamine or its hydrochloride salt.[1]
Q2: What are the potential impurities I should be aware of during synthesis?
Impurities can arise from starting materials, side reactions, or degradation of the product. The expected impurities will vary depending on the synthetic route chosen.
For Route 1 (Acetylation of Bis(2-chloroethyl)amine):
-
Unreacted Bis(2-chloroethyl)amine: Incomplete acetylation will leave this starting material in your crude product.
-
Mono-acetylated byproduct: While less common if the acetylating agent is in excess, the formation of N-(2-chloroethyl)acetamide is possible.
-
Impurities from Bis(2-chloroethyl)amine synthesis: The synthesis of the precursor from diethanolamine and thionyl chloride can introduce sulfur-containing compounds or other chlorinated byproducts.
For Route 2 (Dialkylation of Acetamide):
-
Unreacted Acetamide: If the reaction does not go to completion, unreacted acetamide will remain.
-
Unreacted 2-chloroethylamine: Incomplete reaction will result in the presence of this starting material.
-
Mono-alkylated intermediate (N-(2-chloroethyl)acetamide): This is a significant potential impurity if the reaction conditions do not favor dialkylation.
Q3: How can I purify the final product?
Standard purification techniques such as recrystallization and column chromatography are effective for removing the common impurities. The choice of solvent for recrystallization will depend on the specific impurities present.
Q4: What analytical methods are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and identifying any impurities.
Q5: Is this compound stable?
As a nitrogen mustard analogue, this compound may be susceptible to degradation over time, particularly through hydrolysis. It is advisable to store the compound in a cool, dry, and dark place. Stability studies under your specific storage conditions are recommended.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants, or a slight excess of the acetylating/alkylating agent, are used. - Optimize reaction time and temperature. Monitor reaction progress using TLC, HPLC, or GC-MS. |
| Side Reactions | - Control the reaction temperature carefully to minimize the formation of byproducts. - In the dialkylation of acetamide, consider the choice of base and solvent to favor the desired product. |
| Product Loss During Work-up | - Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis. - Select an appropriate recrystallization solvent to maximize recovery. |
| Degradation of Product | - Avoid prolonged exposure to high temperatures or aqueous conditions during work-up. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Detected | Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of the other reactant. - Improve mixing. |
| Mono-alkylated Intermediate (in Route 2) | Reaction conditions not optimal for dialkylation. | - Adjust the stoichiometry of the reactants. - Experiment with different bases, solvents, and temperatures. |
| Discolored Product | Presence of degradation products or impurities from starting materials. | - Ensure high purity of starting materials. - Perform the reaction under an inert atmosphere if sensitive to oxidation. - Purify the product using activated carbon treatment followed by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of Bis(2-chloroethyl)amine Hydrochloride (Precursor for Route 1)
This protocol is adapted from a patented synthesis method.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
1,2-Dichloroethane
-
Methanol
Procedure:
-
In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.
-
Slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately.
-
Warm the mixture to 50°C. The solid suspension will dissolve and then a crystalline solid will appear.
-
Reflux the crystalline suspension with stirring for 3 hours.
-
Quench the reaction by adding 20 mL of methanol.
-
Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.[2]
Visualizations
To aid in understanding the synthetic pathways and potential for impurity formation, the following diagrams are provided.
Caption: Overview of the two primary synthetic routes for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between starting materials, reactions, and potential impurity formation.
References
Technical Support Center: N,N-Bis(2-chloroethyl)acetamide Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N-Bis(2-chloroethyl)acetamide in solution. The information is designed to assist researchers in designing, executing, and interpreting experiments involving this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The reactivity of this compound is centered on its two chloroethyl groups. The degradation process is initiated by an intramolecular cyclization where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the formation of hydroxylated derivatives.[1] Depending on the reaction conditions, this can be followed by further hydrolysis or other reactions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by pH. Generally, chloroacetamide compounds exhibit pH-dependent hydrolysis. Both acidic and basic conditions can catalyze the degradation process. Under acidic conditions, hydrolysis of the amide bond can occur, while under basic conditions, nucleophilic substitution of the chloro groups by hydroxide ions is a common degradation route. For related chloroacetamide herbicides, it has been shown that both acid- and base-catalyzed hydrolysis can lead to the formation of hydroxy-substituted derivatives or cleavage of the amide bond.[2][3]
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: Under hydrolytic conditions, the primary degradation products result from the replacement of one or both chlorine atoms with hydroxyl groups. The expected hydrolysis products include N-(2-chloroethyl)-N-(2-hydroxyethyl)acetamide and N,N-Bis(2-hydroxyethyl)acetamide. The formation of these products proceeds through the reactive aziridinium ion intermediate.[1]
Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), particularly when coupled with mass spectrometry (LC-MS/MS), are the most suitable techniques for monitoring the stability of this compound. These methods allow for the separation and quantification of the parent compound and its degradation products.[1][4] A stability-indicating HPLC method should be developed and validated to ensure that the analytical method can accurately measure the decrease of the active substance and the increase of degradation products without interference.[5]
Q5: How should I prepare and handle solutions of this compound for stability studies?
A5: Due to its reactive nature, solutions of this compound should be prepared fresh in a suitable solvent. For aqueous stability studies, purified water (e.g., Milli-Q or equivalent) should be used. The use of buffers is necessary to maintain a constant pH throughout the experiment. When preparing solutions for forced degradation studies, it is crucial to carefully control the concentration of the stressing agent (e.g., acid, base, oxidizing agent) and the temperature. Given its classification as an alkylating agent, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the experimental work with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of the compound observed immediately after dissolution in aqueous media. | The compound is inherently unstable in aqueous solutions, especially at non-neutral pH. | Prepare solutions immediately before use. If possible, conduct experiments at a lower temperature to slow down the degradation rate. Ensure the pH of the solution is controlled and appropriate for the intended experiment. |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions such as temperature or pH. Inaccurate preparation of stock or working solutions. | Use a calibrated thermostat-controlled water bath or incubator to maintain a constant temperature. Employ calibrated pH meters and high-quality buffers to ensure stable pH. Verify the accuracy of weighing and dilution steps. |
| Poor separation of the parent compound and degradation products in HPLC analysis. | The analytical method is not optimized. Inappropriate column, mobile phase, or gradient elution. | Develop a stability-indicating HPLC method. Screen different C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate). Optimize the gradient profile to achieve adequate resolution between all peaks of interest. |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the sample or solvent. Formation of secondary degradation products due to excessive stress conditions. | Use high-purity solvents and reagents. Filter all samples and mobile phases before injection. In forced degradation studies, aim for 5-20% degradation to minimize the formation of secondary and irrelevant degradation products.[6] |
| Low recovery of the compound from the sample matrix. | Adsorption of the compound to container surfaces. Inefficient extraction procedure (if applicable). | Use silanized glassware or polypropylene tubes to minimize adsorption. If performing extractions, optimize the extraction solvent and technique to ensure quantitative recovery. |
Section 3: Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines.[7]
Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter, calibrated
-
Thermostatic water bath or oven
-
Photostability chamber
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (recommended)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
If no degradation is observed, the experiment can be repeated with a higher concentration of H₂O₂ (e.g., 30%) or at an elevated temperature.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 80 °C).
-
Also, prepare a solution of the compound and expose it to the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Quantify the amount of remaining this compound and the formed degradation products.
-
Stability-Indicating HPLC Method (Example)
Column: C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Note: This is an example method and may require optimization for specific applications.
Section 4: Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | % Degradation | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 8 | |||
| 1 M HCl | 60 | 8 | ||||
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 8 | |||
| 1 M NaOH | Room Temp. | 8 | ||||
| Oxidation | 3% H₂O₂ | Room Temp. | 24 | |||
| 30% H₂O₂ | Room Temp. | 24 | ||||
| Thermal (Solid) | N/A | 80 | 48 | |||
| Thermal (Solution) | N/A | 80 | 48 | |||
| Photolytic | ICH Q1B | 25 | - |
Table 2: Potential Hydrolysis Products of this compound
| Compound Name | Chemical Structure | Detection Method |
| N-(2-chloroethyl)-N-(2-hydroxyethyl)acetamide | CH₃CON(CH₂CH₂Cl)(CH₂CH₂OH) | HPLC-MS |
| N,N-Bis(2-hydroxyethyl)acetamide | CH₃CON(CH₂CH₂OH)₂ | HPLC-MS |
Section 5: Visualizations
Degradation Pathway
Caption: Proposed degradation pathway of this compound.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. This compound | 19945-22-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Alkylation Reactions with N,N-Bis(2-chloroethyl)acetamide
Welcome to the technical support center for the optimization of alkylation reactions utilizing N,N-Bis(2-chloroethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an alkylating agent?
A1: this compound is a bifunctional alkylating agent. Its reactivity stems from the two 2-chloroethyl groups attached to the nitrogen atom. The electron-withdrawing nature of the adjacent chlorine atoms renders the carbon atoms electrophilic and susceptible to attack by nucleophiles. The acetamide group modulates the reactivity of these chloroethyl groups.
Q2: What are the common nucleophiles used in reactions with this compound?
A2: Common nucleophiles include primary and secondary amines, thiols, and other molecules with available lone pair electrons. These reactions result in the formation of a new covalent bond between the nucleophile and the ethyl group of the acetamide.
Q3: What are the typical side products in these alkylation reactions?
A3: The primary side products often arise from over-alkylation, where a primary amine, for instance, reacts with two molecules of the alkylating agent. Another common issue is the formation of cyclic byproducts, such as morpholine derivatives, particularly when using related dialkylating agents. Hydrolysis of the chloroethyl groups can also occur, leading to the formation of hydroxyethyl derivatives.
Q4: How can I control the extent of alkylation (mono- vs. di-alkylation)?
A4: Controlling the stoichiometry of the reactants is crucial. Using a molar excess of the nucleophile (e.g., the amine) can favor mono-alkylation. Additionally, reaction conditions such as temperature and reaction time can be optimized to favor the desired product. Lower temperatures and shorter reaction times generally reduce the likelihood of over-alkylation.
Q5: What is the role of a base in these reactions?
A5: A base is often used to deprotonate the nucleophile (e.g., an amine or thiol), thereby increasing its nucleophilicity and promoting the reaction. The choice of base can influence the reaction rate and selectivity. Common bases include triethylamine and potassium carbonate.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated nucleophile | Ensure an appropriate base is used in sufficient quantity to deprotonate the nucleophile. Consider using a stronger, non-nucleophilic base if necessary. |
| Low reaction temperature | While lower temperatures can control side reactions, they may also slow down the desired reaction. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Inappropriate solvent | The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often effective as they can solvate the ions without hydrogen bonding to and deactivating the nucleophile. |
| Decomposition of the alkylating agent | This compound can be sensitive to moisture and prolonged heating. Ensure the reagent is of good quality and use it in a dry reaction setup. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-alkylation | Use a molar excess of the nucleophile. For primary amines, a 2 to 3-fold excess can favor mono-alkylation. Monitor the reaction closely and stop it once the desired product is predominantly formed. |
| Side reactions with the solvent | Ensure the solvent is inert under the reaction conditions. |
| Reaction temperature is too high | High temperatures can provide the activation energy for undesired side reactions. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar polarity of product and byproducts | Optimize the reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected solvent system. Consider derivatizing the product to alter its polarity for easier separation. |
| Product is an oil | If the product is an oil, try to form a salt (e.g., hydrochloride salt for amines) which is often a crystalline solid and can be purified by recrystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the N-Alkylation of Substituted Anilines with Benzyl Alcohol (Illustrative Example)
This table is based on a study of a related N-alkylation reaction and is provided to illustrate the impact of reaction parameters. Similar optimization would be necessary for reactions with this compound.
| Entry | Aniline Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | o-Xylene | K₂CO₃ | 110 | 8 | 85 |
| 2 | 4-Methylaniline | o-Xylene | K₂CO₃ | 110 | 8 | 90 |
| 3 | 4-Methoxyaniline | o-Xylene | K₂CO₃ | 110 | 8 | 92 |
| 4 | 4-Chloroaniline | o-Xylene | K₂CO₃ | 110 | 8 | 75 |
| 5 | 4-Nitroaniline | o-Xylene | K₂CO₃ | 110 | 8 | 60 |
Experimental Protocols
General Protocol for the N-Alkylation of an Aromatic Amine
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a suitable base (e.g., triethylamine, 1.2 eq or potassium carbonate, 1.5 eq) to the mixture.
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol for the Synthesis of N,N-bis(2-chloroethyl)benzylamine (A related compound)
This protocol is for a related compound and illustrates a potential synthetic route for similar structures.
-
Reaction Setup: In a reaction vessel, reflux benzyl chloride with bis(2-hydroxyethyl)amine in toluene at approximately 105-115 °C for 24-48 hours.
-
Chlorination: To the resulting N,N-bis(2-hydroxyethyl)benzylamine in toluene, add thionyl chloride.
-
Quenching and Neutralization: Quench the reaction mixture with water, followed by the addition of an aqueous sodium hydroxide solution.
-
Extraction and Drying: Separate the toluene layer and dry it, for instance by azeotropic distillation, to obtain a toluene solution of N,N-bis(2-chloroethyl)benzylamine.
Visualizations
Caption: A typical experimental workflow for this compound alkylation.
Caption: A troubleshooting decision tree for low reaction yield.
side reactions of N,N-Bis(2-chloroethyl)acetamide with nucleophiles
Welcome to the technical support center for N,N-Bis(2-chloroethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this bifunctional alkylating agent and to troubleshoot potential side reactions with nucleophiles encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an alkylating agent. Its reactivity stems from the two chloroethyl groups attached to the nitrogen atom. The primary mechanism involves an intramolecular cyclization where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium ion intermediate.[1] This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles. Because the molecule has two such reactive arms, it can lead to bifunctional alkylation and cross-linking of nucleophilic targets.[1]
Q2: What are the most common nucleophiles that react with this compound?
Common nucleophiles encountered in experimental and biological systems include:
-
Water: Leading to hydrolysis.
-
Amines (primary, secondary, and tertiary): Resulting in the formation of substituted amine products or quaternary ammonium salts.
-
Thiols: Such as cysteine and glutathione, which are highly reactive towards this compound.[2]
-
Other biological nucleophiles: Including various amino acid side chains on proteins (e.g., methionine, lysine, histidine, aspartate, glutamate) and nucleobases in DNA.[3][4]
Q3: How does the acetamide group influence the reactivity of the molecule?
The acetyl group attached to the nitrogen is electron-withdrawing. This delocalizes the nitrogen's lone pair of electrons into the carbonyl group through resonance, which reduces the nucleophilicity of the nitrogen.[1] Consequently, the rate of the initial intramolecular cyclization to form the reactive aziridinium ion is slower compared to nitrogen mustards with electron-donating substituents.[1] This modulation of reactivity can be a key factor in experimental design.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions with Amine Nucleophiles
Problem: My reaction with a primary or secondary amine is yielding a complex mixture of products instead of the expected mono- or di-substituted product.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Over-alkylation: The bifunctional nature of this compound can lead to the formation of both mono- and di-alkylation products. Excess amine or prolonged reaction times can favor di-alkylation. | Carefully control the stoichiometry. Use a limiting amount of this compound if mono-alkylation is desired. Monitor the reaction progress by HPLC or TLC to stop the reaction at the optimal time. |
| Cross-linking: If your amine nucleophile is part of a larger molecule with multiple nucleophilic sites, intermolecular cross-linking can occur, leading to higher molecular weight species. | Use dilute reaction conditions to favor intramolecular reactions over intermolecular reactions. Protect other nucleophilic groups on your substrate if possible. |
| Formation of Piperazine Derivatives: With primary amines, there is a possibility of forming a piperazine ring structure through a double alkylation of the primary amine by a single molecule of this compound. | This is an inherent reactivity pattern. Characterize the unexpected product by mass spectrometry and NMR to confirm the piperazine structure. Adjusting stoichiometry and reaction conditions may help to minimize this side product. |
| Reaction with Tertiary Amines: With tertiary amines, the expected product is a quaternary ammonium salt. However, these can sometimes be unstable. | Ensure appropriate work-up conditions to isolate the quaternary ammonium salt. Be aware that elimination reactions can sometimes occur, especially at elevated temperatures. |
Issue 2: Low Yield or Incomplete Reaction with Thiol Nucleophiles
Problem: My reaction with a thiol-containing compound (e.g., cysteine, glutathione) is not going to completion or the yield of the desired adduct is low.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| pH of the reaction medium: The reactivity of thiols is highly dependent on pH. The thiolate anion (R-S⁻) is the more potent nucleophile, and its concentration increases at pH values above the pKa of the thiol group. | For most thiols, running the reaction at a pH between 7.5 and 8.5 will increase the concentration of the thiolate and enhance the reaction rate. Buffer the reaction mixture to maintain a stable pH. |
| Oxidation of the thiol: Thiols are susceptible to oxidation, especially in the presence of oxygen and at neutral to basic pH, forming disulfides. This reduces the amount of active nucleophile available to react. | Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help to keep the thiol in its reduced state, but be aware that TCEP itself can be a competing nucleophile. |
| Instability of the product: The thioether product may be unstable under the reaction or work-up conditions. | Analyze the reaction mixture at different time points to assess product stability. Consider a milder work-up procedure, avoiding strong acids or bases and high temperatures. |
Issue 3: Hydrolysis of this compound During Reaction
Problem: I am observing significant amounts of hydrolysis products, N-(2-chloroethyl)-N-(2-hydroxyethyl)acetamide and N,N-Bis(2-hydroxyethyl)acetamide, in my reaction mixture.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Presence of water in the reaction: this compound will react with water, especially at elevated temperatures and non-neutral pH. | Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. If the reaction must be run in an aqueous medium, be aware that hydrolysis will be a competing reaction. |
| pH-dependent hydrolysis: The rate of hydrolysis is influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.[5] | If possible, run the reaction at or near neutral pH to minimize the rate of hydrolysis. Use appropriate buffers to maintain the desired pH. |
| Long reaction times: The longer the reaction time, the more opportunity for hydrolysis to occur. | Monitor the reaction progress and stop it as soon as the desired product is formed. If the desired reaction is slow, consider ways to accelerate it (e.g., by increasing the concentration of the nucleophile or optimizing the temperature) to reduce the overall reaction time. |
Quantitative Data Summary
The following table summarizes available quantitative data on the reactivity of chloroacetamides with various nucleophiles. Note that specific kinetic data for this compound is limited in the public domain, and the data presented here for related compounds can serve as a useful guide.
| Nucleophile | Electrophile | Half-life (t₁/₂) | Conditions | Reference |
| Cysteamine | Chloroacetamide | 4.4 h | Not specified | [2] |
| Cysteine | Chloroacetamide | 3.6 h | Not specified | [2] |
| Glutathione | Chloroacetamide | 5.8 h | Not specified | [2] |
| N-benzoyl-cysteamine | Chloroacetamide | 0.8 h | Not specified | [2] |
| N-benzoyl-glutathione | Chloroacetamide | > 50 h | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by HPLC
This protocol provides a general guideline for monitoring the progress of reactions between this compound and a nucleophile using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction samples
-
Quenching solution (e.g., a solution of a scavenger nucleophile if necessary)
Procedure:
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. If necessary, quench the reaction immediately by diluting the aliquot into a solution that will stop the reaction (e.g., by drastically changing the pH or by adding a large excess of a scavenger thiol). Further dilute the quenched sample with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting materials and expected products have significant absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material, product(s), and any side products. The disappearance of the starting material and the appearance of new peaks will indicate the progress of the reaction.
Note: This is a general method. The specific gradient, column, and detection wavelength may need to be optimized for your specific reaction. For mass spectrometry compatible methods, replace TFA with formic acid.[6]
Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts related to the side reactions of this compound.
References
- 1. This compound | 19945-22-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Acetamide, N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing N,N-Bis(2-chloroethyl)acetamide Toxicity in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing N,N-Bis(2-chloroethyl)acetamide in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a chemical compound belonging to the class of alkylating agents.[1] Its primary hazard stems from its ability to covalently bind to biological molecules, including DNA, which can lead to cellular damage and programmed cell death (apoptosis).[1] It is suspected to be a carcinogen. Due to its reactivity, it should be handled with extreme caution.
Q2: What are the immediate first aid procedures in case of exposure?
A2: In case of any exposure, immediate action is critical. Refer to the specific Safety Data Sheet (SDS) for your material. General first aid guidelines are as follows:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: A comprehensive PPE strategy is essential. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected before each use.
-
Eye Protection: Safety goggles or a face shield.
-
Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.
Q4: How should I properly store this compound?
A4: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q5: How do I dispose of waste containing this compound?
A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guide
Q1: I've observed unexpected results in my cell culture experiment after treatment with this compound. What could be the cause?
A1: Unexpected results could be due to several factors:
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Compound Instability: Ensure the compound was stored correctly and is within its expiration date. Improper storage can lead to degradation and altered activity.
-
Dosage Calculation Error: Double-check all calculations for the preparation of your working solutions.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to alkylating agents.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Q2: I've detected a faint, unusual odor in the lab after working with the compound. What should I do?
A2: Immediately stop work and assess the situation. An odor may indicate a possible leak or spill.
-
Ensure your chemical fume hood is functioning correctly.
-
Check for any visible spills or container leaks.
-
If a spill is suspected, follow the spill cleanup procedures outlined below.
-
If you feel unwell, evacuate the area and seek medical attention.
Q3: My compound solution appears cloudy or has precipitated. Is it still usable?
A3: Cloudiness or precipitation may indicate that the compound has fallen out of solution or has degraded. It is not recommended to use the solution, as the concentration will be inaccurate and could lead to unreliable experimental results. Prepare a fresh solution, ensuring the solvent is appropriate and the solubility limit is not exceeded.
Quantitative Toxicity Data
The available quantitative toxicity data for this compound is limited. Researchers should handle this compound with the assumption that it is highly toxic.
| Parameter | Value | Species | Route | Reference |
| Lethal Concentration (LC) | >500 mg/m³/10M | Mouse | Inhalation | [3] |
Note: No specific oral or dermal LD50 values for this compound were found in the searched literature. Occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.[2]
Experimental Protocols
Working with this compound in Cell Culture
-
Preparation of Stock Solution:
-
All handling of the solid compound and preparation of the stock solution must be performed in a certified chemical fume hood.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Calculate the required amount of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM in DMSO).
-
Carefully weigh the solid compound and dissolve it in the appropriate solvent.
-
Store the stock solution at -20°C in a tightly sealed, labeled container.
-
-
Treatment of Cells:
-
Thaw the stock solution and prepare the final working concentrations by diluting it in the appropriate cell culture medium.
-
Add the compound to the cell cultures at the desired final concentrations.
-
Incubate the cells for the desired time period.
-
After incubation, carefully remove the medium containing the compound and dispose of it as hazardous waste.
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS) before proceeding with downstream assays.
-
Visualizations
Caption: A typical experimental workflow for handling this compound.
Caption: A logical workflow for responding to a spill of this compound.
Caption: A simplified signaling pathway for apoptosis induced by alkylating agents.
References
troubleshooting N,N-Bis(2-chloroethyl)acetamide synthesis yield issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues during the synthesis of N,N-Bis(2-chloroethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: There are two primary synthesis routes for this compound:
-
Route 1: N-Alkylation of Acetamide. This is a widely used method involving the reaction of acetamide with a chloroethylating agent, most commonly 2-chloroethylamine or its hydrochloride salt, in the presence of a base.[1]
-
Route 2: Acetylation of Bis(2-chloroethyl)amine. This alternative approach begins with the reaction of diethanolamine with thionyl chloride to produce bis(2-chloroethyl)amine, which is subsequently acetylated to yield the final product.[1]
Q2: What is the role of the base in the N-alkylation of acetamide?
A2: The amide nitrogen in acetamide is not sufficiently nucleophilic to readily react with 2-chloroethylamine. A base, such as sodium hydroxide, is crucial for deprotonating the amide nitrogen.[1] This deprotonation generates a more nucleophilic amide anion, which can then effectively attack the electrophilic carbon of the 2-chloroethyl group in a nucleophilic substitution reaction.
Q3: What are the critical parameters to control during the synthesis?
A3: To ensure a high yield and purity of this compound, careful control of the following reaction parameters is essential:[1]
-
Temperature: Temperature affects the reaction rate and the prevalence of side reactions.
-
Molar Ratio of Reactants: The stoichiometry of acetamide and 2-chloroethylamine needs to be optimized to prevent the formation of mono-alkylated or other byproducts.
-
Concentration of the Base: The amount of base must be sufficient to deprotonate the acetamide without causing unwanted side reactions.
-
Reaction Time: The reaction needs to proceed for a sufficient duration to ensure complete conversion, but excessive time can lead to product degradation or side reactions.
-
Choice of Solvent: The solvent influences the solubility of reactants and the reaction pathway.
Troubleshooting Guide
Low or No Product Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction does not proceed, starting materials remain. | 1. Ineffective Deprotonation: The base may be too weak or used in an insufficient amount to deprotonate the acetamide effectively.[1] 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Quality Reagents: The starting materials (acetamide, 2-chloroethylamine) may be impure or degraded. | 1. Base Selection & Stoichiometry: - Use a strong base like sodium hydroxide or potassium hydroxide. - Ensure at least a stoichiometric amount of base relative to acetamide is used. For the hydrochloride salt of 2-chloroethylamine, an additional equivalent of base is required. 2. Temperature Optimization: - Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. 3. Reagent Purity Check: - Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Use freshly opened or purified reagents. |
| Low yield with the presence of mono-alkylated product (N-(2-chloroethyl)acetamide)). | Incomplete Alkylation: The reaction may not have gone to completion, or the stoichiometry of the chloroethylating agent was insufficient. | 1. Adjust Stoichiometry: - Increase the molar ratio of 2-chloroethylamine to acetamide slightly (e.g., from 2.0:1 to 2.2:1). 2. Increase Reaction Time/Temperature: - Prolong the reaction time and monitor for the disappearance of the mono-alkylated product. - A modest increase in temperature may also drive the second alkylation. |
| Formation of a viscous, intractable mass or polymer. | Side Reactions of 2-chloroethylamine: 2-chloroethylamine can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then polymerize. This is often exacerbated by high temperatures or inappropriate base concentration.[2] | 1. Control Temperature: - Maintain a lower reaction temperature to minimize the rate of aziridinium ion formation. 2. Controlled Addition of Reagents: - Add the 2-chloroethylamine or the base dropwise to the reaction mixture to avoid localized high concentrations. |
| Significant amount of water-soluble byproducts. | Hydrolysis of Chloroethyl Groups: The chloroethyl groups on the product or starting material can undergo hydrolysis, especially in the presence of a strong base and water. | 1. Use of Anhydrous Conditions: - If feasible for the chosen solvent system, use anhydrous solvents and reagents to minimize water content. 2. Control Base Concentration and Temperature: - Avoid excessively high concentrations of aqueous base and elevated temperatures for extended periods. |
Experimental Protocols
Protocol 1: N-Alkylation of Acetamide with 2-Chloroethylamine Hydrochloride
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Acetamide
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (pellets or a 50% w/v aqueous solution)
-
Suitable solvent (e.g., Toluene, Dichloromethane)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamide (1 equivalent) in the chosen solvent.
-
Addition of Base: Add sodium hydroxide (2.2 equivalents) to the flask. If using a solid base, some water may be necessary to initiate the reaction.
-
Addition of 2-Chloroethylamine Hydrochloride: In a separate beaker, dissolve 2-chloroethylamine hydrochloride (2.1 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Heat the mixture to a gentle reflux (the optimal temperature will depend on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (sodium chloride) has formed, filter it off.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: General synthesis pathway for this compound via N-alkylation.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
preventing polymerization of N,N-Bis(2-chloroethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(2-chloroethyl)acetamide. The information provided is intended to help prevent its polymerization and ensure the stability and integrity of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability and polymerization?
A1: The primary cause of instability is the high reactivity of the bis(2-chloroethyl)amino functional group. The nitrogen atom can attack one of the adjacent chloroethyl groups in an intramolecular reaction, displacing a chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is susceptible to attack by nucleophiles, which can lead to degradation or polymerization.
Q2: What are the likely polymerization pathways for this compound?
A2: Polymerization can occur through two main pathways initiated by the formation of the aziridinium ion:
-
Intermolecular Chain Growth: A molecule of this compound can act as a nucleophile, attacking the aziridinium ion of another molecule. This process can continue, leading to the formation of oligomers and polymers.
-
Reaction with Nucleophiles: The aziridinium ion is highly reactive towards various nucleophiles that may be present in the solution, such as water, alcohols, or other components of the experimental setup. This can lead to the formation of various degradation products and adducts.
Q3: What are the ideal storage conditions to minimize polymerization?
A3: To minimize polymerization, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions, including the formation of the aziridinium ion. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture, which can accelerate degradation. |
| Form | Solid (if possible) or in a suitable non-aqueous solvent | Reduces molecular mobility and reactivity compared to being in solution. |
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
A4: Yes, based on the chemistry of related nitrogen mustards, certain additives can help stabilize this compound solutions.
| Inhibitor Type | Example | Mechanism of Action |
| Acid Stabilizer | Anhydrous acid (e.g., a source of H⁺) | Protonation of the nitrogen atom reduces its nucleophilicity, thereby hindering the formation of the aziridinium ion. Maintaining a slightly acidic pH (e.g., 4-5) can be beneficial.[1] |
| Antioxidant/Radical Scavenger | Butylated hydroxytoluene (BHT) | While the primary degradation is not radical-mediated, oxidative stress can contribute to the overall instability of nitrogen mustards. BHT can help mitigate this.[2] |
| Chloride Ion Source | Sodium Chloride (in non-aqueous formulations) | The presence of excess chloride ions can help suppress the initial intramolecular cyclization by Le Chatelier's principle.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Observed cloudiness, precipitation, or increased viscosity in the this compound solution.
-
Possible Cause: This is a strong indication of polymerization or oligomerization.
-
Troubleshooting Steps:
-
Do not use the solution. The presence of polymers will significantly affect the concentration and reactivity of the monomeric compound, leading to inaccurate and unreliable experimental results.
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature, under an inert atmosphere, and protected from light and moisture.
-
Consider Solvent Purity: Impurities in the solvent, especially nucleophiles like water, can initiate polymerization. Use a fresh, anhydrous, and high-purity solvent for future preparations.
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Implement Stabilization: For future stock solutions, consider the addition of a stabilizer as outlined in the FAQ section.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause: The purity of the this compound may have been compromised due to degradation or polymerization, even if no visible changes are apparent.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of your this compound stock using an appropriate analytical technique.
-
Fresh Stock Preparation: Prepare a fresh solution from a new batch of the compound, paying close attention to proper handling and storage procedures.
-
Monitor Stability Over Time: If you need to store the solution, perform periodic purity checks to ensure its integrity throughout the duration of your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a stock solution with enhanced stability.
-
Materials:
-
This compound
-
Anhydrous, non-aqueous solvent (e.g., propylene glycol, ethanol)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous sodium chloride (optional)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Weigh the desired amount of this compound in the amber glass vial.
-
Add the anhydrous solvent to the desired final concentration.
-
Add BHT to a final concentration of 0.01-0.1% (w/v).
-
(Optional) If compatible with your experimental system, add anhydrous sodium chloride.
-
Purge the vial with inert gas for 1-2 minutes.
-
Seal the vial tightly and store it at -20°C or below.
-
Protocol 2: Monitoring the Purity of this compound by HPLC
This protocol provides a general method for monitoring the purity and detecting degradation products.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a starting point. The gradient can be optimized based on the separation of the parent compound from its degradation products.
-
-
Procedure:
-
Prepare a calibration curve with standards of known concentrations of pure this compound.
-
Dilute a small aliquot of your stock solution in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products or oligomers.
-
Quantify the purity of the main peak against the calibration curve.
-
Protocol 3: Detection of Oligomers using Size Exclusion Chromatography (SEC)
SEC is a useful technique to detect the formation of higher molecular weight species.
-
Instrumentation and Columns:
-
HPLC system equipped with a refractive index (RI) or UV detector.
-
SEC column suitable for the analysis of small molecules and oligomers in organic solvents.
-
-
Mobile Phase:
-
An organic solvent compatible with the column and your sample (e.g., Tetrahydrofuran - THF).
-
-
Procedure:
-
Dissolve a sample of your this compound in the mobile phase.
-
Inject the sample onto the SEC system.
-
Monitor the chromatogram. The appearance of peaks eluting earlier than the monomeric this compound is indicative of the formation of dimers, trimers, and higher-order oligomers.
-
Visualizations
Caption: Proposed polymerization mechanism of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Purification of Products from N,N-Bis(2-chloroethyl)acetamide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted N,N-Bis(2-chloroethyl)acetamide from reaction products.
Troubleshooting Guide
Unreacted this compound can be a challenging impurity to remove due to its reactivity and potential similarity in properties to the desired product. Below is a troubleshooting guide to address common issues encountered during purification.
| Issue | Potential Cause | Recommended Solution |
| Persistent impurity peak of this compound in HPLC/UPLC analysis after purification. | - Inefficient quenching of the unreacted electrophile.- Co-elution with the product during chromatography.- Inappropriate recrystallization solvent. | - Implement a quenching step with a suitable nucleophile (e.g., a thiol or an amine) to convert it into a more polar, easily separable compound.- Optimize the mobile phase for column chromatography to improve separation.- Screen for a recrystallization solvent system where the product has low solubility at low temperatures and the impurity remains in solution. |
| Low product yield after purification. | - Product degradation during quenching or prolonged heating.- Product loss during multiple extraction or chromatography steps.- Product co-crystallization with the impurity. | - Use milder quenching conditions (lower temperature, less reactive quencher).- Minimize the number of purification steps or optimize each step for higher recovery.- Perform a multi-step recrystallization or use a different purification technique. |
| Formation of new, unexpected byproducts during workup. | - Reaction of the product with the quenching agent.- Instability of the product under the purification conditions (e.g., pH, temperature). | - Choose a quenching agent that is selective for the impurity over the product.- Analyze the stability of the product under various conditions before selecting a purification method. |
| Difficulty in separating the quenched adduct from the product. | - The quenched adduct has similar polarity to the product. | - Select a quenching agent that results in a significantly different polarity (e.g., a charged or highly polar adduct).- Employ an alternative purification method such as preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common methods are quenching followed by an appropriate purification technique. Purification is typically achieved through techniques like recrystallization or column chromatography to isolate the desired compound from unreacted starting materials and byproducts.[1]
Q2: How can I quench unreacted this compound in my reaction mixture?
A2: Unreacted this compound, being an electrophile, can be quenched by adding a nucleophilic scavenger. A common strategy involves reacting the electrophile with a reagent that imparts water solubility to the resulting adduct, allowing for its removal via aqueous extraction. Examples of quenching agents include mercaptoalkanesulfonic acids or simple amines like diethylamine or piperidine. The choice of quencher should be based on its reactivity towards the impurity and inertness towards your desired product.
Q3: What type of column chromatography is most effective for this separation?
A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analysis and purification. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is often effective.[1] For preparative scale, flash column chromatography on silica gel can also be employed, typically using a gradient of ethyl acetate in hexanes or a similar solvent system. The optimal conditions will depend on the polarity of your product.
Q4: Can I use liquid-liquid extraction to remove this compound?
A4: Direct liquid-liquid extraction may not be very effective if the impurity and product have similar solubilities in the chosen solvents. However, it becomes a powerful tool after a quenching step that selectively modifies the impurity to make it significantly more soluble in the aqueous phase.
Q5: How do I choose a suitable solvent for recrystallization?
A5: An ideal recrystallization solvent should fully dissolve your product and the impurity at an elevated temperature but have low solubility for your product and high solubility for the impurity at low temperatures.[2] You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions.
Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol is designed to convert unreacted this compound into a water-soluble adduct that can be easily removed.
Materials:
-
Reaction mixture containing the product and unreacted this compound
-
Quenching agent (e.g., sodium 2-mercaptoethanesulfonate)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a 1.5 to 2-fold molar excess of the quenching agent (relative to the initial amount of this compound).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the unreacted electrophile. Monitor the reaction by TLC or HPLC if possible.
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2-3 times).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product, now free of the water-soluble adduct.
-
Further purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purifying the product using flash column chromatography.
Materials:
-
Crude product containing this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios. The ideal system should show good separation between your product and the impurity.
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Presentation
To evaluate the effectiveness of different purification methods, it is crucial to collect quantitative data. The following table provides a template for comparing results.
| Purification Method | Initial Impurity Level (%) | Final Impurity Level (%) | Product Recovery (%) | Notes |
| Quenching + LLE | e.g., 15% | e.g., <1% | e.g., 85% | Quencher: Sodium 2-mercaptoethanesulfonate |
| Flash Chromatography | e.g., 15% | e.g., 0.5% | e.g., 70% | Eluent: 30% Ethyl Acetate in Hexanes |
| Recrystallization | e.g., 15% | e.g., 2% | e.g., 60% | Solvent: Ethanol/Water |
| Prep HPLC | e.g., 15% | e.g., <0.1% | e.g., 50% | C18 column, Acetonitrile/Water gradient |
Note: The values in this table are examples. Researchers should fill in their own experimental data.
Visualizations
Caption: Workflow for removal of this compound.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
A Comparative Analysis of N,N-Bis(2-chloroethyl)acetamide and Other Alkylating Agents for Researchers and Drug Development Professionals
An in-depth guide to the reactivity, cytotoxicity, and mechanisms of action of N,N-Bis(2-chloroethyl)acetamide in comparison to other prominent alkylating agents used in research and medicine.
Introduction
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are characterized by their ability to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. This alkylation process disrupts DNA replication and transcription, ultimately leading to cytotoxicity and making them potent agents for cancer chemotherapy and research. The reactivity of nitrogen mustards is critically influenced by the substituents on the nitrogen atom. In the case of this compound, the acetyl group modulates the nucleophilicity of the nitrogen, thereby influencing the rate of formation of the highly reactive aziridinium ion intermediate, which is the ultimate alkylating species. This guide provides a comparative overview of the reactivity and biological activity of this compound against other well-established alkylating agents such as chlorambucil, melphalan, and cyclophosphamide.
Comparative Reactivity of Alkylating Agents
The alkylating activity of these compounds can be quantitatively assessed using various methods, with the 4-(p-nitrobenzyl)pyridine (NBP) assay being a standard colorimetric method. In this assay, the alkylating agent reacts with NBP, and the resulting adduct forms a colored product upon addition of a base, with the intensity of the color being proportional to the alkylating activity.
| Alkylating Agent | Class | Activating/Deactivating Group | Expected Relative Reactivity |
| This compound | Nitrogen Mustard | Acetamide | Modulated |
| Chlorambucil | Nitrogen Mustard | Aromatic (Phenylbutyric acid) | Decreased |
| Melphalan | Nitrogen Mustard | Aromatic (Phenylalanine) | Decreased |
| Cyclophosphamide | Nitrogen Mustard (Prodrug) | Phosphoramide mustard (active form) | Requires metabolic activation |
Table 1: Qualitative Comparison of Alkylating Agent Reactivity. The expected relative reactivity is based on the electronic effects of the substituent on the nitrogen atom.
Comparative Cytotoxicity
The cytotoxic effects of alkylating agents are typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While a direct comparative study including this compound against a panel of other alkylating agents is not currently available in published literature, research indicates its significant cytotoxic effects against various human cancer cell lines.[1]
| Alkylating Agent | Typical IC50 Range (µM) | Cancer Cell Lines Tested |
| This compound | Data not available | MCF7 (Breast), A549 (Lung), C6 (Glioma)[1] |
| Chlorambucil | 10 - 100 | Various |
| Melphalan | 1 - 50 | Various |
| Cyclophosphamide | 100 - 1000+ (in vitro, requires activation) | Various |
Table 2: General Cytotoxicity of Selected Alkylating Agents. The IC50 values can vary significantly depending on the cell line and experimental conditions. Data for this compound is currently limited in the public domain.
Experimental Protocols
4-(p-Nitrobenzyl)pyridine (NBP) Assay for Alkylating Activity
This protocol provides a general framework for assessing the alkylating activity of a compound. Specific parameters such as incubation time and temperature may need to be optimized for each agent.
Materials:
-
Alkylating agent of interest
-
4-(p-nitrobenzyl)pyridine (NBP) solution (e.g., 5% w/v in acetone)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Base (e.g., 1 M NaOH or triethylamine)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the alkylating agent in a suitable solvent.
-
In a test tube, mix the alkylating agent solution with the NBP solution and buffer.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period. The incubation time will depend on the reactivity of the alkylating agent.
-
After incubation, add the base to develop the color.
-
Measure the absorbance of the solution at a specific wavelength (typically around 540-560 nm).
-
A standard curve can be generated using a known alkylating agent to quantify the reactivity.
Experimental workflow for the NBP assay.
Mechanism of Action: Induction of Apoptosis
Alkylating agents, including this compound, primarily exert their cytotoxic effects by inducing apoptosis (programmed cell death). DNA damage caused by alkylation is a major trigger for the apoptotic cascade. Research has indicated that the cytotoxicity of this compound is associated with the activation of key executioner enzymes, specifically caspases 3, 8, and 9.[1] Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, while caspase-9 is the initiator caspase in the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Apoptosis signaling pathway induced by nitrogen mustards.
Conclusion
This compound is a classic bifunctional alkylating agent with cytotoxic properties stemming from its ability to damage DNA and induce apoptosis. While its precise reactivity and cytotoxicity profile in direct comparison to other nitrogen mustards requires further quantitative studies, its mechanism of action aligns with the known pharmacology of this class of compounds. The acetamide moiety is expected to modulate its reactivity, potentially altering its therapeutic index and toxicity profile. For researchers and drug development professionals, this compound represents a valuable tool for studying the mechanisms of DNA alkylation and for developing novel anticancer therapies. Further research to elucidate its specific quantitative structure-activity relationships and detailed signaling pathways will be crucial for its potential clinical applications.
References
A Comparative Guide to the Quantitative Analysis of N,N-Bis(2-chloroethyl)acetamide
For researchers, scientists, and drug development professionals, the accurate quantification of N,N-Bis(2-chloroethyl)acetamide, a potential genotoxic impurity, is critical for ensuring the safety and quality of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for its determination, focusing on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three commonly employed techniques.
| Parameter | UHPLC-MS/MS | GC-FID | HPLC-UV |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection. | Separation of volatile compounds by gas chromatography and detection by flame ionization. | Separation by liquid chromatography and detection based on UV absorbance. |
| Selectivity | Very High | Moderate to High | Moderate |
| Sensitivity | Very High (ppb to ppt levels) | Moderate (ppm to high ppb levels) | Low to Moderate (ppm levels) |
| Limit of Detection (LOD) | ~0.070 ppm[1] | Estimated: 0.1 - 1 ppm | Estimated: 1 - 10 ppm |
| Limit of Quantification (LOQ) | ~0.206 ppm[1] | Estimated: 0.3 - 3 ppm | Estimated: 3 - 30 ppm |
| **Linearity (R²) ** | >0.99[1] | >0.99 | >0.99 |
| Accuracy (% Recovery) | 92.0–111.0%[1] | Typically 80-120% | Typically 80-120% |
| Precision (%RSD) | <15% | <15% | <15% |
| Typical Application | Trace level quantification of genotoxic impurities in complex matrices. | Routine analysis of less complex samples where high sensitivity is not required. | Analysis of bulk material and formulations where concentration levels are higher. |
Note: The quantitative data for UHPLC-MS/MS is based on a validated method for the closely related genotoxic impurity, bis(2-chloroethyl) amine, as a proxy due to the limited availability of a complete validation report for this compound.[1] The performance data for GC-FID and HPLC-UV are estimates based on typical method performance for similar analytes.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
UHPLC-MS/MS Method
This method is adapted from a validated procedure for the quantification of the related compound, bis(2-chloroethyl) amine, and is expected to be suitable for this compound with minor modifications.[1]
Instrumentation:
-
Waters Acquity UPLC H-class system coupled with a Waters Micromass Quattro Premier XE triple quadrupole mass spectrometer.[1]
Chromatographic Conditions:
-
Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)[1]
-
Mobile Phase:
-
Isocratic Elution: 45:55 (v/v) A:B[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 2 µL[1]
-
Autosampler Temperature: 15 °C[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive-ion electrospray ionization (ESI)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Source Temperature: Not specified
-
Desolvation Temperature: Not specified
-
MRM Transition: To be determined for this compound (Precursor ion -> Product ion)
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
Gas Chromatography (GC-FID) Method
This is a general method that would require optimization and validation for this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).
-
Derivatization may be required to improve volatility and chromatographic performance.
High-Performance Liquid Chromatography (HPLC-UV) Method
This is a general method suitable for the analysis of higher concentrations of this compound.
Instrumentation:
-
HPLC system with a UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water and acetonitrile or methanol. An acidic modifier like formic acid or phosphoric acid may be added to improve peak shape.
-
Elution: Isocratic or gradient, depending on the sample complexity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 200-220 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
UHPLC-MS/MS Experimental Workflow
The following diagram outlines the key steps in the UHPLC-MS/MS analysis of this compound.
Caption: Key steps in the UHPLC-MS/MS analysis workflow.
References
A Comparative Review of N,N-Bis(2-chloroethyl)acetamide and its Applications as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of N,N-Bis(2-chloroethyl)acetamide, a nitrogen mustard alkylating agent, and compares its known applications and mechanisms with the widely used chemotherapeutic drug, cyclophosphamide. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biochemical pathways to support further research and development in oncology.
Introduction
This compound belongs to the class of bifunctional alkylating agents, characterized by the presence of two reactive chloroethyl groups. These agents exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and ultimately, cell death. While numerous nitrogen mustards have been developed for clinical use, this compound and its derivatives continue to be subjects of research due to their potential for novel anticancer applications and as tools to probe cellular mechanisms. This guide offers a comparative analysis of this compound with cyclophosphamide, a clinically established alkylating agent, to highlight its potential and areas for future investigation.
Mechanism of Action: DNA Alkylation
Both this compound and the active metabolites of cyclophosphamide share a common mechanism of DNA alkylation. The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. The bifunctional nature of these compounds allows for a second alkylation event, which can result in the formation of interstrand cross-links, a form of DNA damage that is particularly difficult for cancer cells to repair.
Performance Comparison
Direct comparative studies on the cytotoxic efficacy of this compound and cyclophosphamide are limited in publicly available literature. This compound has demonstrated significant cytotoxicity against various human cancer cell lines, including breast carcinoma (MCF7), lung carcinoma (A549), and glioma (C6) cells.[1] However, specific IC50 values for the parent compound are not well-documented in the reviewed literature.
In contrast, cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects. This makes direct in vitro comparisons of IC50 values challenging and highly dependent on the experimental setup, particularly the system used for metabolic activation.
A derivative of this compound, N,N-bis(2-chloroethyl)docos-13-enamide , has shown promise in overcoming multidrug resistance (MDR) in tongue cancer cells. This compound was found to significantly increase the cytotoxicity of adriamycin by inhibiting glutathione-S-transferases (GSTs), a family of enzymes often overexpressed in drug-resistant tumors.[2]
| Compound/Derivative | Application | Cell Line | Performance Metric | Finding | Reference |
| This compound | Cytotoxicity | MCF7, A549, C6 | Apoptosis Induction | Induces apoptosis via activation of caspases 3, 8, and 9. | [1] |
| N,N-bis(2-chloroethyl)docos-13-enamide | Reversal of Multidrug Resistance | TCA8113/ADM (Adriamycin-resistant tongue cancer) | Reversal Fold | 2.461-fold increase in adriamycin cytotoxicity. | [2] |
| Cyclophosphamide (in combination with Doxorubicin) | Cytotoxicity | MCF7, MDA-MB-231 | IC50 | Combination shows efficacy, but individual IC50 for cyclophosphamide is not provided. |
Note: The absence of standardized, direct comparative data necessitates that the findings presented be interpreted with caution. The data for the this compound derivative highlights a potential application in overcoming drug resistance, an area where novel agents are critically needed.
Signaling Pathways
The cytotoxic effects of this compound are intrinsically linked to the induction of apoptosis following extensive DNA damage. The presence of DNA adducts and interstrand cross-links triggers cell cycle arrest and activates DNA damage response pathways. If the damage is irreparable, the cell undergoes programmed cell death. The intrinsic apoptotic pathway is a key player, involving the activation of a cascade of caspases.
Experimental Protocols
A general method for the synthesis of N,N-bis(2-chloroethyl) amides involves the acylation of bis(2-chloroethyl)amine. The following protocol is adapted from the synthesis of N-CBZ-N,N-Bis(2-chloroethyl)amine and can be modified for the synthesis of the acetamide derivative.
-
Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane in a flask equipped with a stirrer and under cooling in an ice water bath.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride for this compound) dropwise to the cooled and stirred suspension.
-
Base Addition: Subsequently, add a base such as triethylamine dropwise over a period of one hour to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional hour to ensure completion.
-
Quenching and Extraction: Quench the reaction by adding water and continue stirring. Separate the organic (dichloromethane) layer.
-
Washing and Drying: Wash the organic layer sequentially with 1M HCl and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay measures the activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells by homogenization in an appropriate buffer followed by centrifugation to collect the supernatant.
-
Reaction Mixture: Prepare a reaction cocktail containing a suitable buffer (e.g., PBS, pH 6.5), reduced glutathione (GSH), and the cell lysate.
-
Initiation of Reaction: Initiate the reaction by adding CDNB to the reaction mixture.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
-
Calculation of Activity: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).
Conclusion
This compound is a classic alkylating agent with a well-defined mechanism of action involving DNA damage and induction of apoptosis. While it demonstrates significant cytotoxicity against several cancer cell lines, a lack of direct comparative studies with clinically used agents like cyclophosphamide makes a definitive assessment of its relative potency challenging. The promising activity of its derivative in reversing multidrug resistance suggests that further exploration of this compound and related compounds is warranted. Future research should focus on quantitative structure-activity relationship studies, detailed investigations into its effects on specific cancer subtypes, and head-to-head comparisons with standard-of-care chemotherapeutics to better define its potential role in oncology.
References
A Researcher's Guide to Assessing the Purity of Commercially Available N,N-Bis(2-chloroethyl)acetamide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of experimental integrity and product safety. This guide provides a comprehensive framework for assessing the purity of commercially available N,N-Bis(2-chloroethyl)acetamide, a key intermediate in the synthesis of various compounds. We present a comparative overview of analytical methodologies, potential impurities, and an alternative compound for consideration, all supported by detailed, actionable experimental protocols.
This compound belongs to the nitrogen mustard family, a class of bifunctional alkylating agents. Its reactivity makes it a valuable building block in organic synthesis, but also susceptible to degradation and the presence of process-related impurities. The lack of readily available, comparative purity data from commercial suppliers necessitates robust in-house quality control. While some suppliers, like Chemlyte Solutions, may claim a purity of 99.0%, others, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for similar compounds, placing the onus of quality verification on the end-user. This guide empowers researchers to independently verify the purity and identify potential contaminants in their this compound samples.
Comparative Analysis of Purity Assessment Methods
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques of choice. Each method offers unique advantages in separating, identifying, and quantifying the main component and its potential impurities.
| Analytical Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Purity (% area), retention time of the main peak and impurities. | >95% | Robust, quantitative, widely available. | May not be suitable for volatile impurities. Requires chromophoric compounds for UV detection. |
| GC-MS | Separation based on volatility and polarity, followed by mass-based identification. | Identification of volatile impurities, confirmation of molecular weight. | >98% | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | >99% (by qNMR) | Provides detailed structural information. Quantitative NMR (qNMR) can provide an absolute purity value. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of diethanolamine with a chlorinating agent, followed by acetylation, or the direct alkylation of acetamide. These processes can lead to several potential impurities:
-
N-(2-chloroethyl)acetamide: A mono-substituted byproduct.
-
Diethanolamine: Unreacted starting material.
-
2-Chloroethylamine: A precursor or degradation product.
-
Triethylamine or other bases: Residual catalysts from the synthesis.
-
Bis(2-chloroethyl)amine: A potential precursor and a known genotoxic impurity.[1]
-
Solvent Residues: Acetonitrile, Dichloromethane, etc.
Alternative Compound: A Comparative Perspective
For applications where the specific properties of the acetamide group are not critical, Cyclophosphamide and Ifosfamide can be considered as alternative bifunctional chloroethyl-containing alkylating agents. These compounds are widely used in chemotherapy and, as such, have well-established analytical methods for purity and impurity profiling.
| Compound | Key Structural Difference | Primary Application | Established Analytical Methods |
| This compound | Acetamide group | Synthetic intermediate | HPLC, GC-MS, NMR (as proposed in this guide) |
| Cyclophosphamide | Cyclic phosphamide ester | Chemotherapy | HPLC, ³¹P-NMR[2][3][4][5] |
| Ifosfamide | Isomer of cyclophosphamide | Chemotherapy | HPLC, UPLC-MS/MS[6][7][8] |
The established analytical methodologies for Cyclophosphamide and Ifosfamide can serve as a valuable reference for developing and validating methods for this compound.
Experimental Protocols
Herein, we provide detailed, illustrative protocols for the analysis of this compound using HPLC-UV, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (of known purity)
-
Sample of commercially available this compound
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percentage of the main peak in the sample chromatogram to calculate the purity. Identify and quantify any impurity peaks by comparing their retention times and responses to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities and for confirming the identity of the main component.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Mass spectrometer with Electron Ionization (EI) source
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Sample Preparation: Dissolve the this compound sample in dichloromethane to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity can be estimated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unequivocal structural confirmation and can be used for quantitative analysis (qNMR) to determine an absolute purity value.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
This compound sample
-
Internal standard for qNMR (e.g., maleic anhydride)
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis:
-
Chemical Shifts (Predicted):
-
~2.1 ppm (singlet, 3H, -C(O)CH₃)
-
~3.6 ppm (triplet, 4H, -N-CH₂-CH₂-Cl)
-
~3.8 ppm (triplet, 4H, -N-CH₂-CH₂-Cl)
-
-
Integrate the peaks and compare the ratios to the expected values. The presence of unexpected signals may indicate impurities.
-
Procedure for Quantitative ¹H NMR (qNMR):
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into a vial and dissolve in a known volume of CDCl₃.
-
Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., longer relaxation delay).
-
Data Analysis: Calculate the absolute purity of the sample by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Workflow
To facilitate a clear understanding of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship of analytical techniques.
By implementing the methodologies outlined in this guide, researchers can confidently ascertain the purity of their this compound, ensuring the reliability and reproducibility of their scientific endeavors. This proactive approach to quality control is paramount in advancing research and development in the pharmaceutical and chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of N,N-Bis(2-chloroethyl)acetamide Analogs: A Guide for Drug Development Professionals
An In-depth Analysis of Cytotoxicity, Mechanism of Action, and Cellular Signaling Pathways
N,N-Bis(2-chloroethyl)acetamide and its analogs represent a class of bifunctional alkylating agents with significant potential in anticancer drug development. These compounds exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on essential biological macromolecules, primarily DNA, leading to cell cycle arrest and apoptosis.[1] This guide provides a comparative analysis of the biological activity of various this compound analogs, focusing on their cytotoxic profiles, structure-activity relationships, and modulation of key signaling pathways. The information presented herein is intended to inform researchers, scientists, and drug development professionals in the pursuit of novel and more effective cancer therapeutics.
Comparative Cytotoxicity of this compound Analogs
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.
A notable analog, referred to in some studies as FNA, has demonstrated significant antiproliferative properties.[1] The precise chemical structure of FNA is not consistently defined in the available literature, highlighting the need for further clarification in future research. However, its potent activity underscores the therapeutic potential of this class of compounds.
Table 1: In Vitro Antiproliferative Activity of Analog FNA [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 1.30 |
| U937 | Histiocytic Lymphoma | 0.55 |
| H460 | Large Cell Lung Cancer | 4.73 |
| FTC-133 | Follicular Thyroid Carcinoma | 9.09 |
| HELA | Cervical Cancer | 1.41 |
| K562 | Chronic Myelogenous Leukemia | 1.31 |
Furthermore, a series of thiazole derivatives of this compound have been synthesized and evaluated for their in-vitro cytotoxic activity using the MTT assay. The results indicate that substitutions on the phenyl ring of the thiazole moiety significantly influence the cytotoxic potential.
Table 2: In-vitro Cytotoxic Activity of Thiazole-Containing this compound Analogs [2]
| Compound | Substituent (R) | Antioxidant Activity (DPPH Method) IC50 ± SEM (µg/ml) | Antioxidant Activity (H2O2 Method) IC50 ± SEM (µg/ml) |
| A | H | 305 ± 0.57 | 490 ± 1.4 |
| B | 4-OH | 120 ± 1.7 | 280 ± 0.88 |
| C | 2-OH | 165 ± 0.88 | Moderately Active |
| D | 3-NO2 | 450 ± 1.45 | Weakly Active |
Note: The cytotoxic activity was reported as significant for compounds B and C, moderate for A and D, and inactive for other tested compounds (E, F, G with 2,4-Dichloro, 4-NO2, and 4-OCH3 substitutions, respectively). Specific IC50 values for cytotoxicity were not provided in a comparable format in the source.
Mechanism of Action and Signaling Pathways
This compound and its analogs function as bifunctional alkylating agents. The two chloroethyl groups are the reactive moieties responsible for their biological activity. The mechanism involves the intramolecular cyclization of one of the chloroethyl groups, forming a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by nucleophiles, such as those found in DNA and proteins, leading to the formation of covalent adducts.[1] This alkylation of critical cellular components disrupts their normal function, ultimately triggering programmed cell death, or apoptosis.
The cytotoxicity of these compounds is closely linked to the induction of apoptosis, a process mediated by a cascade of enzymes called caspases. Research indicates the activation of key effector caspases, specifically caspases-3, -8, and -9, in response to treatment with this compound.[1]
Two critical signaling pathways, the p53 and NF-κB pathways, are often implicated in the cellular response to DNA damage induced by alkylating agents. The tumor suppressor protein p53 plays a central role in orchestrating cell cycle arrest, DNA repair, and apoptosis. In response to DNA damage, p53 is activated and can induce the expression of pro-apoptotic proteins. Conversely, the transcription factor NF-κB is typically associated with cell survival and inflammatory responses. The interplay between these two pathways is complex and can determine the ultimate fate of the cell. The ability of this compound analogs to modulate these pathways is a key area of investigation for understanding their anticancer activity and for the development of more targeted therapies.
Below are diagrams illustrating the general p53 and NF-κB signaling pathways.
Caption: The p53 signaling pathway activated by DNA damage.
Caption: The canonical NF-κB signaling pathway.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of this compound analogs, detailed protocols for key experimental assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the analogs for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Caspase Activation
Western blotting is used to detect the cleavage of caspases, which is a hallmark of apoptosis. The cleavage of pro-caspases into their active, smaller fragments can be visualized by their different migration on an SDS-PAGE gel.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
This compound analogs
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro- and cleaved caspases (e.g., caspase-3, -8, -9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the analogs, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase bands indicates apoptosis induction.
Conclusion
This guide provides a comparative overview of the biological activity of this compound analogs, highlighting their potential as anticancer agents. The provided data and protocols offer a foundation for further research and development in this area. Future studies should focus on synthesizing and evaluating a broader range of analogs to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular interactions of these compounds with their cellular targets and their differential effects on key signaling pathways like p53 and NF-κB will be crucial for the rational design of more potent and selective anticancer drugs.
References
Safety Operating Guide
Proper Disposal of N,N-Bis(2-chloroethyl)acetamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
N,N-Bis(2-chloroethyl)acetamide is classified as a hazardous chemical, recognized for its acute toxicity, potential as a carcinogen, and risk of causing allergic skin reactions.[1] As an alkylating agent, it has the capacity to be cytotoxic.[2] Due to these hazardous properties, it is imperative that this compound and any materials contaminated with it are handled and disposed of following strict safety protocols to protect laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] | Chemical-resistant gloves (double-gloving recommended), lab coat, and safety goggles.[3][4][5] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] | Chemical-resistant gloves (double-gloving recommended), lab coat, and safety goggles.[3][4][5] |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child[1] | Chemical-resistant gloves (double-gloving recommended), lab coat, and safety goggles.[3][4][5] |
| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life[1] | N/A |
Step-by-Step Disposal Procedures
The proper disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[6] Adherence to these guidelines is mandatory.
1. Waste Segregation and Collection:
-
Designated Waste Containers: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be collected in a designated, properly labeled hazardous waste container.[7]
-
Avoid Mixing Waste: Do not mix this compound waste with other waste streams to prevent unintended chemical reactions.
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
2. Handling of "Empty" Containers:
-
Trace vs. Bulk Contamination: A container is not considered "empty" if it holds more than 3% of the original volume of the substance.[8] Such containers are classified as bulk chemotherapy waste and must be disposed of as hazardous waste.
-
Disposal of "Empty" Containers: Containers with less than 3% of the original volume are considered to have trace contamination. These should also be disposed of in the designated hazardous waste container.[8]
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: At a minimum, this includes double gloves, a lab coat, and safety goggles. For larger spills, a respirator may be necessary.[5]
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container. Clean the spill area with a detergent solution followed by a thorough rinse with water.[7]
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Arrange for Pickup: Once the hazardous waste container is full, arrange for its collection by your institution's authorized hazardous waste disposal service.[7]
-
Incineration: The recommended method of disposal for this compound is incineration at a permitted hazardous waste facility.[6][8]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 19945-22-3 | Benchchem [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. osha.gov [osha.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. danielshealth.com [danielshealth.com]
Safeguarding Research: A Comprehensive Guide to Handling N,N-Bis(2-chloroethyl)acetamide
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling N,N-Bis(2-chloroethyl)acetamide. Given the compound's classification as a nitrogen mustard analog and a potential alkylating agent, stringent adherence to the following protocols is mandatory to ensure personnel safety and mitigate environmental contamination.[1]
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires specific PPE to prevent exposure. As a nitrogen mustard, it can be readily absorbed through inhalation, skin contact, and eye contact, with symptoms often being delayed after initial exposure.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or heavy-duty nitrile gloves (double-gloving recommended). | Provides resistance to alkylating agents and nitrogen mustards.[2] Inspect gloves for any signs of degradation or perforation before and during use. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, vapors, and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved full-face respirator with cartridges appropriate for organic vapors and particulates. In situations with potential for high vapor concentration or spills, a pressure-demand, self-contained breathing apparatus (SCBA) is recommended.[2] | This compound is suspected to be toxic if inhaled. |
| Body Protection | A chemically resistant lab coat or disposable coveralls. | Prevents skin contact with the chemical. All protective clothing should be decontaminated or disposed of as hazardous waste after use. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from potential spills. |
II. Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount when working with this compound. The following step-by-step guide outlines the necessary procedures from preparation to disposal.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The entire procedure must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance to weigh the desired amount of this compound. To prevent contamination of the balance, use a tared and sealed container.
-
Dissolution: In the fume hood, carefully add the weighed compound to a suitable solvent. Use a magnetic stirrer to ensure complete dissolution. Keep the container covered as much as possible during this process.
-
Transfer: When transferring the solution, use positive displacement pipettes to avoid aerosol generation.
-
Post-Handling: After the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any contaminated gloves, disposable lab coats, bench paper, and weighing paper. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[3]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
